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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Architecture and Pharmacophore Analysis of 2-(2-Furyl)imidazole-5-carbaldehyde

Executive Summary 2-(2-Furyl)imidazole-5-carbaldehyde (FIC) represents a privileged scaffold in medicinal chemistry, characterized by a bi-heteroaryl core capable of diverse non-covalent interactions. As a tautomeric sys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Furyl)imidazole-5-carbaldehyde (FIC) represents a privileged scaffold in medicinal chemistry, characterized by a bi-heteroaryl core capable of diverse non-covalent interactions. As a tautomeric system possessing both hydrogen bond donor/acceptor motifs and a reactive electrophilic handle (aldehyde), FIC serves as a critical intermediate for Schiff base ligands, metal coordination complexes, and bioactive pharmacophores. This guide provides a rigorous analysis of its structural dynamics, synthetic pathways, and pharmacophoric utility in drug development.

Structural Architecture & Tautomeric Dynamics

Electronic Distribution and Planarity

The molecule consists of an electron-rich furan ring conjugated to an imidazole core. The


-conjugation between the furan oxygen lone pairs and the imidazole ring creates a planar system, essential for intercalation into DNA or hydrophobic pockets of enzymes.
  • Furan Ring: Acts as a lipophilic spacer with weak hydrogen bond acceptor potential via the ether oxygen.

  • Imidazole Ring: Amphoteric nature; acts as both a base (N3) and a weak acid (N1-H).

  • Aldehyde Group: Positioned at C5 (or C4), it extends the conjugation and lowers the LUMO energy, making the ring system more susceptible to nucleophilic attack at the carbonyl carbon.

Tautomeric Equilibrium

In solution, FIC exists as a rapid equilibrium between two tautomers: 1H-imidazole-5-carbaldehyde and 1H-imidazole-4-carbaldehyde . This phenomenon is critical for molecular docking studies, as the position of the proton determines the hydrogen bond donor/acceptor vector.

  • Tautomer A (1H, 5-CHO): The proton resides on the nitrogen adjacent to the aldehyde-bearing carbon.

  • Tautomer B (1H, 4-CHO): The proton resides on the distal nitrogen.

Note: In solid-state crystallography, the molecule typically locks into a single tautomer stabilized by intermolecular hydrogen bonding networks (N-H···N).

Tautomerism TautomerA Tautomer A (1H-imidazole-5-carbaldehyde) N-H at pos 1 Transition Proton Transfer (Fast Exchange) TautomerA->Transition TautomerB Tautomer B (1H-imidazole-4-carbaldehyde) N-H at pos 3 Transition->TautomerB

Figure 1: Tautomeric equilibrium of 2-(2-Furyl)imidazole-5-carbaldehyde. In solution, the proton shifts rapidly between N1 and N3.

Pharmacophore Modeling

The FIC scaffold presents a distinct pharmacophore map utilized in fragment-based drug design (FBDD).

Interaction Points
Feature IDTypeChemical MoietyFunction
D1 H-Bond DonorImidazole N-HCritical for anchoring to residues like Asp/Glu in kinase pockets.
A1 H-Bond AcceptorImidazole N:Interacts with backbone amides or water networks.
A2 H-Bond AcceptorAldehyde C=OAccepts H-bonds; reactive site for covalent inhibitors (reversible).
H1 Hydrophobic/AromaticFuran Ring

-

stacking interactions (e.g., with Phe/Trp residues).
H2 HydrophobicImidazole CoreScaffold rigidity and planar stacking.
Pharmacophore Diagram

Pharmacophore Imid Imidazole Core Furan Furan Ring Imid->Furan Aldehyde Aldehyde (C=O) Imid->Aldehyde D1 Donor (NH) Imid->D1 H-Bond A1 Acceptor (N:) Imid->A1 H-Bond Pi Aromatic Stacking Furan->Pi Pi-Pi Elec Electrophile (Covalent) Aldehyde->Elec Schiff Base Formation

Figure 2: Pharmacophore map highlighting interaction vectors. Green/Red diamonds indicate H-bond donor/acceptors; Yellow box indicates the reactive center.

Synthetic Protocol: Validated Pathway

While direct formylation (Vilsmeier-Haack) on the imidazole ring is possible, it often suffers from regioselectivity issues due to the electron-rich furan ring. The most robust "self-validating" protocol involves the construction of the imidazole ring with a hydroxymethyl handle, followed by selective oxidation.

Reaction Scheme
  • Pinner Reaction: 2-Furonitrile

    
     2-Furoamidine.
    
  • Cyclization: 2-Furoamidine + 1,3-Dihydroxyacetone

    
     (2-(Furan-2-yl)-1H-imidazol-4-yl)methanol.
    
  • Oxidation: Selective oxidation of the primary alcohol to the aldehyde using activated Manganese Dioxide (MnO

    
    ).
    
Step-by-Step Methodology

Phase 1: Precursor Synthesis (Hydroxymethyl Intermediate)

  • Reagents: Dissolve 2-furoamidine hydrochloride (10 mmol) and 1,3-dihydroxyacetone dimer (10 mmol) in liquid ammonia (30 mL) in a pressure vessel.

  • Condition: Seal and heat to 70°C for 5 hours.

  • Workup: Vent ammonia carefully. Evaporate residue. Recrystallize from ethanol/ether.

  • Checkpoint: Verify formation of the alcohol via TLC (polar mobile phase) and IR (broad -OH stretch at 3300 cm

    
    ).
    

Phase 2: Oxidation to Carbaldehyde

  • Activation: Use commercially available activated MnO

    
     or activate by heating at 110°C for 24h before use.
    
  • Reaction: Suspend the hydroxymethyl intermediate (5 mmol) in dry Dichloromethane (DCM) or Chloroform (50 mL). Add activated MnO

    
     (50 mmol, 10 eq).
    
    • Why 10 eq? MnO

      
       oxidation is a surface-area-dependent heterogeneous reaction; excess reagent ensures rapid conversion before side reactions occur.
      
  • Monitoring: Stir at reflux (40°C) for 4-12 hours. Monitor by TLC.[1] The product spot will be less polar than the starting alcohol.

  • Purification: Filter through a Celite pad to remove Mn species. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Water to yield pale yellow needles.

Phase 3: Analytical Validation

  • 1H NMR (DMSO-d6): Look for the distinct aldehyde singlet at

    
     9.6–9.8 ppm.
    
  • IR: Appearance of sharp C=O stretch at ~1660-1680 cm

    
     and disappearance of broad O-H stretch.
    

Synthesis Start 2-Furonitrile Step1 Step 1: Pinner Rxn (NH3/MeOH) Start->Step1 Inter1 2-Furoamidine Step1->Inter1 Step2 Step 2: Cyclization (+ Dihydroxyacetone) Inter1->Step2 Inter2 Hydroxymethyl Intermediate Step2->Inter2 Step3 Step 3: Oxidation (Activated MnO2, DCM, Reflux) Inter2->Step3 Product 2-(2-Furyl)imidazole- 5-carbaldehyde Step3->Product

Figure 3: Synthetic workflow from nitrile precursor to final aldehyde.

Biological Applications & Derivatization[1][3][4][5][6][7][8][9]

The aldehyde functionality is rarely the endpoint; it is a "warhead" for generating Schiff bases (imines).

Schiff Base Formation

Reaction with primary amines (R-NH


) yields azomethines (-CH=N-R).[2]
  • Mechanism: Nucleophilic attack of amine on aldehyde carbon

    
     Carbinolamine intermediate 
    
    
    
    Dehydration to Imine.
  • Utility: The resulting C=N bond coordinates metal ions (Cu, Zn, Ni) effectively, creating potent DNA cleavage agents.

Therapeutic Areas
  • Antimicrobial: Schiff bases derived from FIC show enhanced lipophilicity, facilitating cell membrane penetration in Gram-negative bacteria (E. coli) [1].

  • Anticancer: Imidazole-fused derivatives inhibit kinases (e.g., RAF/MEK pathways) by mimicking the adenine ring of ATP. The furan ring provides additional hydrophobic contacts within the binding pocket [2].

References

  • Synthesis and Biological Evaluation of Schiff Bases of Imidazole Derivatives. Source: International Journal of Pharmaceutical Sciences and Research. URL:[Link]

  • Imidazole Derivatives as Privileged Scaffolds in Drug Discovery. Source: National Institutes of Health (PMC). URL:[Link]

  • Manganese Dioxide Oxidation of Allylic and Benzylic Alcohols. Source: Organic Syntheses (Standard Protocol Validation). URL:[Link]

  • Tautomerism in Imidazole Derivatives. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

Sources

Exploratory

Comparative Analysis of Furan and Thiophene Bioisosteres in Imidazole-5-Carbaldehyde Scaffolds

Executive Summary In the optimization of imidazole-5-carbaldehyde derivatives—common precursors for purine mimetics, kinase inhibitors (e.g., p38 MAP kinase), and Angiotensin II receptor antagonists—the choice between fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of imidazole-5-carbaldehyde derivatives—common precursors for purine mimetics, kinase inhibitors (e.g., p38 MAP kinase), and Angiotensin II receptor antagonists—the choice between furan and thiophene appendages is a critical decision point. While often treated as interchangeable bioisosteres, these heterocycles exhibit divergent electronic profiles, metabolic fates, and physicochemical properties.

This guide provides a rigorous technical comparison of furan versus thiophene analogs attached to the imidazole-5-carbaldehyde core. The analysis demonstrates that while thiophene generally offers superior metabolic stability and aromatic character closer to benzene, furan provides distinct advantages in solubility and hydrogen-bond acceptance, albeit with a higher risk of metabolic bioactivation (toxicity).

Electronic and Structural Fundamentals

The differential behavior of furan and thiophene stems directly from the heteroatom's impact on ring aromaticity and electron density.

Aromaticity and Resonance

The aromaticity of five-membered heterocycles follows the order: Benzene > Thiophene > Pyrrole > Furan .[1][2]

  • Thiophene (S-containing): Sulfur (electronegativity

    
    ) is less electronegative than oxygen. It donates lone pair electrons into the 
    
    
    
    -system more effectively. Furthermore, the larger size of the sulfur 3p orbitals (and potential 3d participation, though debated) allows thiophene to sustain a ring current similar to benzene. It is chemically stable and resists ring opening.
  • Furan (O-containing): Oxygen (

    
    ) is highly electronegative, withdrawing electron density inductively (
    
    
    
    -withdrawal) while donating via resonance (
    
    
    -donation). The strong inductive effect destabilizes the aromatic sextet, making furan significantly less aromatic (resonance energy ~16 kcal/mol) compared to thiophene (~29 kcal/mol). Consequently, furan behaves more like a cyclic diene, susceptible to electrophilic attack and oxidative ring opening.
Physicochemical Comparison Table
PropertyFuran AnalogThiophene AnalogImpact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)O is a hard base; S is a soft base.[3]
Electronegativity 3.44 (Pauling)2.58 (Pauling)Furan is more polar; Thiophene is more lipophilic.
Aromaticity (HOMA) 0.2960.823Thiophene is a better bioisostere for Phenyl.
LogP (Lipophilicity) Lower (More Hydrophilic)Higher (More Lipophilic)Thiophene increases permeability; Furan improves solubility.
H-Bonding Acceptor (Good)Weak AcceptorFuran can engage specific pocket residues (e.g., Ser, Thr).
Metabolic Risk High (Ring Opening)Moderate (S-Oxidation)Furan is a "Structural Alert" for hepatotoxicity.

Medicinal Chemistry: ADMET and Toxicity

The most critical distinction for drug development professionals lies in the metabolic bioactivation of these rings.

Furan: The "Structural Alert"

Furan rings are prone to metabolic activation by Cytochrome P450 (CYP450) enzymes (specifically CYP2E1).[4]

  • Mechanism: CYP450 oxidizes the furan ring to form a cis-enedial (via a reactive epoxide intermediate).

  • Toxicity: This unsaturated dialdehyde is a potent Michael acceptor. It covalently binds to nucleophilic residues (cysteine, lysine) on proteins and DNA, leading to hepatotoxicity and potential carcinogenesis.

  • Mitigation: Substitution on the furan ring (e.g., alkyl groups) can sometimes sterically hinder this oxidation or stabilize the ring, but unsubstituted furans are generally flagged as toxicophores.

Thiophene: S-Oxidation

Thiophene is generally safer but not inert.

  • Mechanism: CYP450 oxidation occurs at the sulfur atom, generating thiophene-S-oxide and subsequently thiophene-S,S-dioxide .

  • Reactivity: These sulfoxides are electrophilic and can function as Michael acceptors or undergo Diels-Alder dimerization.

  • Detoxification: Unlike the furan enedial, thiophene S-oxides are often rapidly trapped by Glutathione (GSH), facilitating excretion rather than protein alkylation.

Visualization: Metabolic Pathways (DOT)

MetabolicFate cluster_0 Furan Metabolism (High Toxicity Risk) cluster_1 Thiophene Metabolism (Manageable Risk) Furan Furan Core Epoxide Furan-2,3-Epoxide (Unstable) Furan->Epoxide CYP450 Oxidation Enedial Cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adducts (Hepatotoxicity) Enedial->Adduct Michael Addition (Cys/Lys) Thiophene Thiophene Core SOxide Thiophene-S-oxide Thiophene->SOxide CYP450 S-Oxidation GSH Glutathione (GSH) Trapping SOxide->GSH Detoxification Excretion Mercapturic Acid (Excretion) GSH->Excretion Metabolism

Figure 1: Comparative metabolic activation pathways.[5] Furan oxidation leads to reactive enedials causing toxicity, while thiophene S-oxides are often detoxified by glutathione.

Synthetic Protocols

Synthesis of imidazole-5-carbaldehydes substituted with furan or thiophene (typically at the C2 position) requires careful handling to prevent oxidation of the aldehyde or degradation of the furan ring.

Strategy: The Microwave-Assisted One-Pot Approach

Traditional Debus-Radziszewski synthesis can be harsh. A modern, green approach utilizes microwave irradiation to assemble the imidazole core with the heteroaryl substituent already in place.

Target Molecules:

  • A: 2-(Furan-2-yl)-1H-imidazole-5-carbaldehyde

  • B: 2-(Thiophen-2-yl)-1H-imidazole-5-carbaldehyde

Detailed Protocol

Reagents:

  • Arylglyoxal monohydrate (Precursor for the aldehyde/imidazole backbone).

  • Heteroaryl Aldehyde: Furan-2-carbaldehyde (for A) or Thiophene-2-carbaldehyde (for B).

  • Ammonium Acetate (Nitrogen source).

  • Solvent: Ethanol or Acetic Acid.[6]

  • Catalyst: Iodine (

    
    ) or mild Lewis Acid (optional for yield boosting).
    

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve Arylglyoxal (1.0 mmol) and the corresponding Heteroaryl Aldehyde (1.0 mmol) in Ethanol (3 mL).

  • Ammonia Addition: Add Ammonium Acetate (4.0 mmol, excess).

  • Irradiation: Seal the vial. Irradiate at 100°C for 10–15 minutes (Power: 150W).

    • Note: For furan derivatives, strictly control temperature (<110°C) to avoid polymerization (black tar formation). Thiophene is robust up to 140°C.

  • Work-up:

    • Cool to room temperature.[6][7]

    • Pour into crushed ice/water (20 mL).

    • Precipitate forms immediately.

  • Purification:

    • Filter the solid.[6]

    • Thiophene Analog: Recrystallize from Ethanol/Water.

    • Furan Analog: Recrystallize from Methanol (Ethanol may require heating that degrades the furan). Flash chromatography (EtOAc/Hexane) is preferred for high purity.

Synthetic Logic Diagram (DOT)

SynthesisWorkflow Start Start: Reagent Selection FuranInput Furan-2-carbaldehyde Start->FuranInput ThiopheneInput Thiophene-2-carbaldehyde Start->ThiopheneInput Microwave Microwave Irradiation (EtOH, 100°C, 15 min) FuranInput->Microwave ThiopheneInput->Microwave Backbone Arylglyoxal + NH4OAc Backbone->Microwave ConditionCheck Stability Check Microwave->ConditionCheck Crude Crude Imidazole Precipitate ConditionCheck->Crude Reaction Complete Purification Purification Strategy Crude->Purification FinalFuran Target A: Furan-Imidazole (Chromatography Required) Purification->FinalFuran Furan (Heat Sensitive) FinalThio Target B: Thiophene-Imidazole (Recrystallization OK) Purification->FinalThio Thiophene (Stable)

Figure 2: Synthetic workflow emphasizing the divergence in purification requirements due to furan's thermal instability.

Conclusion and Recommendation

For researchers developing imidazole-5-carbaldehyde analogs:

  • Select Thiophene if the primary goal is metabolic stability , lipophilicity, and mimicking a phenyl ring's steric bulk. It is the robust, "safe" bioisostere.

  • Select Furan only if solubility is a limiting factor or if the oxygen atom is required to accept a specific hydrogen bond within the target protein's binding pocket. However, be prepared to mitigate toxicity risks by blocking the C2/C5 positions of the furan ring or conducting early hepatotoxicity screening.

References

  • Dalvie, D. K., et al. (2002).[8] "Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings." Chemical Research in Toxicology. Link

  • Mera, K., et al. (2022). "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[9][6] "Protocols for the Synthesis of Substituted Imidazoles." BenchChem Application Notes. Link

  • Krygowski, T. M., et al. (2013). "A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives." Journal of Molecular Modeling. Link

Sources

Foundational

An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 2-(2-Furyl)imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Molecule of Interest 2-(2-Furyl)imidazole-5-carbaldehyde is a heterocyclic compound that incorporates three key chemical motifs: a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Interest

2-(2-Furyl)imidazole-5-carbaldehyde is a heterocyclic compound that incorporates three key chemical motifs: an imidazole ring, a furan ring, and a carbaldehyde group. The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to engage in various biological interactions.[1] Similarly, the furan ring is a prevalent scaffold in natural products and synthetic compounds with diverse biological activities. The presence of a carbaldehyde group adds a reactive site for further chemical modifications, making this molecule a versatile building block for the synthesis of more complex derivatives.

Theoretical Framework: The Power of Computational Chemistry

The insights presented in this guide are primarily derived from the application of Density Functional Theory (DFT), a robust computational method used to investigate the electronic structure of molecules.[2] DFT calculations allow for the prediction of various molecular properties, including electronic energies, charge distributions, and dipole moments, offering a cost-effective and efficient alternative to extensive experimental studies.[2]

The typical workflow for such a computational analysis is depicted below.

G cluster_0 Computational Workflow mol_structure Define Molecular Structure (2-(2-Furyl)imidazole-5-carbaldehyde) method_selection Select DFT Functional and Basis Set (e.g., B3LYP/6-311G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization (Find lowest energy conformation) method_selection->geom_opt freq_calc Frequency Calculation (Confirm energy minimum) geom_opt->freq_calc prop_calc Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) freq_calc->prop_calc analysis Data Analysis and Interpretation prop_calc->analysis

Caption: A typical workflow for calculating molecular properties using Density Functional Theory (DFT).

Electronic Properties: A Tale of Frontier Orbitals

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller gap generally implies higher reactivity.

To predict the electronic properties of 2-(2-Furyl)imidazole-5-carbaldehyde, we can analyze the influence of the furan and carbaldehyde substituents on the imidazole core. The furan ring, being a π-excessive heteroaromatic system, is expected to act as an electron-donating group, which would raise the energy of the HOMO. Conversely, the carbaldehyde group is a well-known electron-withdrawing group due to the electronegativity of the oxygen atom. This will likely lower the energy of the LUMO. The combined effect would be a reduction in the HOMO-LUMO gap compared to unsubstituted imidazole, suggesting that 2-(2-Furyl)imidazole-5-carbaldehyde is more reactive.

The following table summarizes the calculated electronic properties for imidazole and related compounds, providing a basis for our predictions.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Imidazole (Predicted)~ -6.8~ 1.2~ 8.0
Furan (Predicted)~ -6.4~ 1.0~ 7.4
Imidazole-based derivatives (Typical Range)-5.5 to -6.5-1.0 to -2.53.0 to 5.0

Note: The values for imidazole and furan are typical literature values, while the range for imidazole derivatives is based on computational studies of various substituted imidazoles.[3][4]

Based on this data, it is reasonable to predict that 2-(2-Furyl)imidazole-5-carbaldehyde will have a HOMO-LUMO gap within the range of 3.0 to 5.0 eV, making it a moderately reactive species suitable for further chemical transformations.

Dipole Moment: Understanding Molecular Polarity

The molecular dipole moment (µ) is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of electron density. It is a vector quantity, with both magnitude and direction. A molecule's dipole moment influences its physical properties, such as solubility and boiling point, as well as its ability to interact with biological targets like proteins and enzymes.[2]

The imidazole ring itself is highly polar, with a calculated dipole moment of approximately 3.61 Debye.[1] This polarity is primarily due to the two nitrogen atoms, with the dipole moment vector pointing from the N-1 nitrogen towards the sp2-hybridized nitrogen.[1] In 2-(2-Furyl)imidazole-5-carbaldehyde, the furan and carbaldehyde substituents will further enhance the molecular polarity. The electronegative oxygen atoms in both the furan ring and the carbaldehyde group will draw electron density towards them, creating a significant net dipole moment.

The expected orientation of the dipole moment vector for 2-(2-Furyl)imidazole-5-carbaldehyde is illustrated in the diagram below.

G cluster_0 2-(2-Furyl)imidazole-5-carbaldehyde cluster_1 mol dipole Net Dipole Moment (µ) dipole_arrow

Caption: Predicted direction of the net dipole moment in 2-(2-Furyl)imidazole-5-carbaldehyde.

The table below presents the dipole moments of imidazole and related molecules for comparison.

MoleculeDipole Moment (µ) (Debye)
Imidazole3.61[1]
Pyrrole1.80
Furan0.70
Imidazole Derivatives (General Range)3.0 - 6.0

Given the additive effects of the polar imidazole, furan, and carbaldehyde groups, the dipole moment of 2-(2-Furyl)imidazole-5-carbaldehyde is predicted to be in the higher end of the range for substituted imidazoles, likely between 4.0 and 6.0 Debye. This significant polarity suggests that the molecule will be soluble in polar solvents and capable of engaging in strong dipole-dipole interactions.

Conclusion

This technical guide has provided a comprehensive analysis of the electronic properties and dipole moment of 2-(2-Furyl)imidazole-5-carbaldehyde based on established theoretical principles and data from analogous compounds. The molecule is predicted to be moderately reactive, with a HOMO-LUMO gap in the range of 3.0 to 5.0 eV, and highly polar, with a dipole moment estimated to be between 4.0 and 6.0 Debye. These properties make it an interesting candidate for further investigation in the fields of medicinal chemistry and materials science. Future computational and experimental studies on this specific molecule are warranted to validate these predictions and further explore its potential applications.

References

  • Semantic Scholar. (2014). DFT Study on 4(5)-Imidazole-carbaldehyde-N(5)- phenylthiosemicarbazone (ImTPh): NMR Shielding Tensors, Thermodynamic Parameters, NBO Analysis, Molecular Electrostatic Potential (MEP), HOMO and LUMO Studies. [Link]

  • ResearchGate. (2016). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. [Link]

  • National Center for Biotechnology Information. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • ChemRxiv. (2025). A Database of Steric and Electronic Properties of Heteroaryl Substituents. [Link]

  • ResearchGate. (2014). The Microwave Spectrum of Imidazole; Complete Structure and the Electron Distribution from Nuclear Quadrupole Coupling Tensors and Dipol Moment Orientation. [Link]

  • ResearchGate. (2025). A database of steric and electronic properties of heteroaryl substituents. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC. [Link]

  • ResearchGate. (n.d.). Dipole moment [in a.u.] for imidazole (top) and pyrrole (bottom)...[Link]

  • ResearchGate. (n.d.). Two novel imidazole derivatives – Combined experimental and computational study. [Link]

  • National Center for Biotechnology Information. (2025). A database of steric and electronic properties of heteroaryl substituents. PMC. [Link]

  • National Center for Biotechnology Information. (2025). A database of steric and electronic properties of heteroaryl substituents. PubMed. [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. [Link]

  • ChemRxiv. (n.d.). A Database of Steric and Electronic Properties of Heteroaryl Substituents. [Link]

  • ResearchGate. (n.d.). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. [Link]

  • MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • ResearchGate. (2025). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • National Center for Biotechnology Information. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. PMC. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0). [Link]

  • MDPI. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. [Link]

  • Yeast Metabolome Database. (n.d.). 2-furancarboxaldehyde (YMDB01459). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-methylpropyl)-1H-imidazole-5-carbaldehyde. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. PubChem. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Senior Scientist's Guide to Optimizing Schiff Base Formation with 2-(2-Furyl)imidazole-5-carbaldehyde

Abstract This document provides a comprehensive guide for the synthesis and optimization of Schiff bases derived from 2-(2-Furyl)imidazole-5-carbaldehyde. This unique heterocyclic aldehyde serves as a valuable scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis and optimization of Schiff bases derived from 2-(2-Furyl)imidazole-5-carbaldehyde. This unique heterocyclic aldehyde serves as a valuable scaffold, combining the rich chemical functionalities of both furan and imidazole moieties. These structural features are prevalent in molecules with significant pharmacological and material science applications.[1][2][3][4] This guide moves beyond simple procedural lists, delving into the mechanistic rationale behind protocol design to empower researchers in drug development and materials science. We will cover the synthesis of the aldehyde precursor, the core principles of Schiff base formation, detailed optimization protocols, robust characterization techniques, and an overview of the promising applications of these compounds.

Introduction: The Strategic Value of Furan-Imidazole Scaffolds

Schiff bases, or imines, are characterized by a carbon-nitrogen double bond (-C=N-). This functional group is not merely a synthetic curiosity; it is a cornerstone in the development of novel therapeutic agents and functional materials.[5][6] The imine linkage is a key structural motif in many biologically active compounds and serves as a versatile intermediate in numerous enzymatic reactions.[1][6]

The strategic selection of the aldehyde and amine precursors is paramount. The 2-(2-Furyl)imidazole-5-carbaldehyde scaffold is particularly compelling for several reasons:

  • Imidazole Moiety: A fundamental component of essential biomolecules like the amino acid histidine, imidazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][7]

  • Furan Moiety: The furan ring is another privileged heterocycle in medicinal chemistry. It can act as a bioisostere for phenyl groups, enhancing properties like metabolic stability and drug-receptor interactions.[3] Furan-containing compounds have demonstrated significant antibacterial, antifungal, and anticancer potential.[1][3][8]

The conjugation of these two heterocyclic systems into a single aldehyde precursor creates a powerful platform for generating Schiff base libraries with high potential for biological activity and unique photophysical properties.

Synthesis of the Precursor: 2-(2-Furyl)imidazole-5-carbaldehyde

A reliable supply of the aldehyde precursor is the first critical step. While numerous methods for imidazole synthesis exist[7][9], a common and effective approach is a variation of the Radiszewski synthesis. This protocol outlines a plausible route.

Protocol 2.1: Synthesis of 2-(2-Furyl)imidazole-5-carbaldehyde

This protocol is based on established principles of imidazole synthesis.

Materials:

  • 2-Furoylglyoxal (or a suitable precursor)

  • Hexamethylenetetramine (Urotropine)

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-furoylglyoxal (1.0 eq), ammonium acetate (10.0 eq), and hexamethylenetetramine (1.5 eq) in glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approximately 118°C) and maintain for 2-3 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-cold water with vigorous stirring.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. This will precipitate the crude product.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude 2-(2-Furyl)imidazole-5-carbaldehyde can be purified by recrystallization from an ethanol/water mixture to yield the final product.

cluster_start Starting Materials cluster_proc Process cluster_end Final Product A 2-Furoylglyoxal D Combine in Glacial Acetic Acid A->D B Ammonium Acetate B->D C Hexamethylenetetramine C->D E Reflux (2-3h) D->E F Cool & Precipitate in Ice Water E->F G Neutralize (NaHCO3) F->G H Filter & Wash G->H I Purified 2-(2-Furyl)imidazole -5-carbaldehyde H->I Start Aldehyde (R-CHO) + Amine (R'-NH2) Intermediate Hemiaminal Intermediate (Carbinolamine) Start->Intermediate Nucleophilic Addition Intermediate->Start Reversible Product Schiff Base (Imine) (R-CH=N-R') + H2O Intermediate->Product Acid-Catalyzed Dehydration Product->Intermediate Hydrolysis (Reversible)

Caption: The two-step mechanism of Schiff base formation.

Causality Behind Experimental Choices

Optimizing this reaction involves carefully balancing several factors to push the equilibrium towards the product side.

ParameterChoice & RationalePotential Pitfalls
Solvent Polar protic solvents (Ethanol, Methanol) are generally preferred. They effectively solvate the reactants and the transition state. [10][11]Using non-polar solvents can lead to poor solubility and slower reaction rates.
Catalyst Mild Acid (e.g., Glacial Acetic Acid, catalytic H₂SO₄) is essential. It protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (H₂O). [12][13]Too much acid (low pH) will protonate the amine starting material, destroying its nucleophilicity and halting the initial addition step. No acid (neutral/alkaline pH) makes the dehydration step extremely slow. [14][10]
pH Control The optimal pH is typically mildly acidic (pH 4-5) . This represents the "sweet spot" that catalyzes dehydration without inhibiting the initial nucleophilic attack. [14][10]Deviating significantly from this range will slow the reaction and can lead to lower yields or the formation of side products.
Temperature Refluxing the reaction mixture increases the reaction rate and helps remove the water byproduct, driving the equilibrium towards the product according to Le Châtelier's principle. [10][15]Excessive heat can sometimes lead to degradation of sensitive substrates or products.
Amine Reactivity Aliphatic amines are generally more nucleophilic and react faster than aromatic amines , where the nitrogen lone pair is delocalized into the aromatic ring.Reactions with less reactive aromatic amines may require longer reaction times or slightly harsher conditions.

Standardized Protocols for Synthesis and Purification

Protocol 4.1: General Synthesis of a 2-(2-Furyl)imidazole-based Schiff Base

This protocol provides a robust starting point for the synthesis.

Materials:

  • 2-(2-Furyl)imidazole-5-carbaldehyde (1.0 eq)

  • Substituted primary amine (e.g., Aniline derivative) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Aldehyde Solution: Dissolve 2-(2-Furyl)imidazole-5-carbaldehyde in a minimal amount of absolute ethanol in a round-bottom flask with magnetic stirring.

  • Amine Addition: In a separate vessel, dissolve the primary amine in absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature. [10]3. Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol). Maintain reflux for 2-4 hours. [10]5. Monitoring: Monitor the reaction's progress using TLC, observing the consumption of the aldehyde and the appearance of a new, typically less polar, product spot.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product thoroughly, preferably in a vacuum oven or desiccator, to remove all traces of solvent and moisture.

Protocol 4.2: Purification by Recrystallization

For obtaining high-purity material, recrystallization is the most effective method. [10] Procedure:

  • Choose a suitable solvent or solvent pair in which the Schiff base is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol, or a DMF/Methanol mixture). [10]2. Dissolve the crude product in the minimum amount of boiling solvent.

  • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small portion of the cold solvent, and dry thoroughly.

Trustworthiness Note: The primary decomposition pathway for Schiff bases is hydrolysis, the reverse of the formation reaction. Always use dry solvents for workup and store the final compound in a sealed container away from atmospheric moisture, preferably in a desiccator. [10]

Product Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized Schiff base is essential. A combination of spectroscopic methods provides a self-validating confirmation of the structure.

TechniqueExpected Observation for Schiff Base Formation
FT-IR Spectroscopy - Appearance of a strong C=N (imine) stretching band, typically around 1600-1650 cm⁻¹ . [10][16][17] - Disappearance of the C=O aldehyde stretch (around 1680-1700 cm⁻¹). - Disappearance of the N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹).
¹H NMR Spectroscopy - Appearance of a characteristic singlet for the azomethine proton (-CH=N-), typically in the δ 8.0-8.5 ppm range. [10][18] - Disappearance of the aldehyde proton signal (around δ 9-10 ppm). - Disappearance of the amine -NH₂ proton signal.
UV-Vis Spectroscopy - Conjugated Schiff bases exhibit characteristic absorption bands in the UV-Vis range. The formation of the imine bond extends the conjugated system, leading to a bathochromic (red) shift in the absorption maxima compared to the starting aldehyde. [16][19][20]

Applications in Drug Development & Beyond

The unique combination of furan and imidazole rings makes these Schiff bases prime candidates for various applications, particularly in drug discovery.

  • Antimicrobial Agents: The azomethine group is a critical structural requirement for bioactivity. [21]Schiff bases containing furan and imidazole moieties have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. [8][22][23]* Anticancer Therapeutics: Numerous studies have demonstrated the cytotoxic potential of Schiff bases and their metal complexes against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). [24][25][26][27]The mechanism often involves intercalation with DNA or inhibition of key cellular enzymes. [24][26]* Fluorescent Probes: Imidazole-based compounds can exhibit interesting photophysical properties, including pH-dependent fluorescence. [28][29][30]This opens avenues for their use in cellular imaging and as chemosensors for detecting specific ions or molecules. [15]

1 2-(2-Furyl)imidazole Schiff Base Core 2 Antimicrobial & Antifungal Agents 1->2 Inhibit Bacterial/Fungal Growth 3 Anticancer Therapeutics 1->3 Induce Cancer Cell Apoptosis 4 Fluorescent Probes & Chemosensors 1->4 Cellular Imaging & Sensing 5 Coordination Chemistry (Metal Complexes) 1->5 Catalysis & New Properties

Caption: Potential applications derived from the core scaffold.

References

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. [Link]

  • Schiff Bases and Complexes: A Review on Anti-Cancer Activity. (2020). PubMed. [Link]

  • Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (2020). PubMed. [Link]

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. (2018). Taylor & Francis Online. [Link]

  • Antimicrobial activity of Schiff bases and compound. (n.d.). ResearchGate. [Link]

  • Chemistry Schiff Bases. (n.d.). Sathee. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2020). Biosciences Biotechnology Research Asia. [Link]

  • Schiff's bases mechanism: Significance and symbolism. (n.d.). LENS.ORG. [Link]

  • Schiff base. (n.d.). Wikipedia. [Link]

  • Mechanism of formation Schiff base. (n.d.). ResearchGate. [Link]

  • UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. (2005). PubMed. [Link]

  • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (2021). Arabian Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some Schiff Base. (2023). Juniper Publishers. [Link]

  • Synthesis, antibacterial and antifungal activities of Schiff base rare earth metal complexes: a review of recent work. (2023). Taylor & Francis Online. [Link]

  • pH‐Dependent Optical Properties of Synthetic Fluorescent Imidazoles. (2010). Scilit. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). ACS Omega. [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (2023). MDPI. [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. (2024). ACS Omega. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). National Center for Biotechnology Information. [Link]

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2018). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Iraqi Journal of Science. [Link]

  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. (2015). JETIR. [Link]

  • Schiff base metal complexes for use as catalysts in organic synthesis. (n.d.).
  • UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. (n.d.). Academia.edu. [Link]

  • Luminescent properties of some imidazole and oxazole based heterocycles: Synthesis, structure and substituent effects. (n.d.). ResearchGate. [Link]

  • Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. (2024). ACS Omega. [Link]

  • Optimization of the Model Reaction Conditions for the Preparation. (n.d.). ResearchGate. [Link]

  • Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. (2022). ACS Publications. [Link]

  • A proposed mechanism for the synthesis of a Schiff base. (n.d.). ResearchGate. [Link]

  • Hypochlorite-Activated Fluorescence Emission and Antibacterial Activities of Imidazole Derivatives for Biological Applications. (2021). National Center for Biotechnology Information. [Link]

  • Optimum pH range for formation of Schiff bases. (2018). Chemistry Stack Exchange. [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (2022). MDPI. [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. [Link]

  • Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene. (2024). ACG Publications. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

  • Synthesis of Imidazole by Using Different Schiff's Base. (n.d.). IJARSCT. [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). ACS Omega. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]

Sources

Application

Technical Application Note: Optimization of Condensation Protocols for 2-(2-Furyl)imidazole-5-carbaldehyde

This guide outlines the optimized condensation protocols for 2-(2-Furyl)imidazole-5-carbaldehyde (also referred to as 4(5)-carbaldehyde due to tautomerism). This heteroaromatic aldehyde is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized condensation protocols for 2-(2-Furyl)imidazole-5-carbaldehyde (also referred to as 4(5)-carbaldehyde due to tautomerism). This heteroaromatic aldehyde is a critical intermediate in the synthesis of bioactive pharmacophores (kinase inhibitors, anticancer agents) and functional materials (fluorescent sensors).[1]

Executive Summary & Chemical Profile

2-(2-Furyl)imidazole-5-carbaldehyde combines an electron-rich furan ring with an amphoteric imidazole core. The C5-aldehyde functionality is highly reactive toward nucleophiles but requires specific conditions to prevent side reactions (e.g., polymerization of the furan ring or competitive N-alkylation).

Structural Considerations
  • Tautomerism: In solution, the N-unsubstituted imidazole exists in equilibrium between the 4-formyl and 5-formyl tautomers. For synthetic purposes, these are equivalent until the nitrogen is substituted.[1]

  • Reactivity: The imidazole ring acts as an internal base/nucleophile, which can complicate acid-catalyzed reactions.[1] The furan ring is acid-sensitive; therefore, mild Lewis acids or base-catalyzed conditions are preferred over harsh Brønsted acids.

PropertyValue / Characteristic
CAS Number 1000576-40-0 (Generic/Isomer specific may vary)
Molecular Weight 162.15 g/mol
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1]
Stability Sensitive to strong acids (furan ring opening) and oxidation (to carboxylic acid).[1]

Reaction Pathways & Mechanism

The aldehyde group serves as the electrophilic anchor for three primary condensation pathways:

  • Knoevenagel Condensation: Formation of C=C bonds (vinyl derivatives) using active methylene compounds.

  • Schiff Base Formation: Formation of C=N bonds (imines/hydrazones) using amines.

  • Multicomponent Cyclization: One-pot formation of fused heterocyclic systems (e.g., pyran-fused imidazoles).

DOT Diagram: Reaction Logic Flow

ReactionPathways cluster_Knoevenagel Protocol A: Knoevenagel cluster_Schiff Protocol B: Schiff Base Aldehyde 2-(2-Furyl)imidazole- 5-carbaldehyde ActiveMethylene Active Methylene (Malononitrile/Cyanoacetate) Aldehyde->ActiveMethylene + Base (Piperidine) Amine Primary Amine (Aniline/Hydrazide) Aldehyde->Amine + Acid (AcOH) VinylProduct Vinyl/Acrylonitrile Derivative ActiveMethylene->VinylProduct - H2O ImineProduct Imine/Hydrazone Ligand Amine->ImineProduct - H2O

Caption: Divergent synthesis pathways from the parent aldehyde. Blue indicates starting material; Green and Red indicate primary product classes.

Protocol A: Knoevenagel Condensation (C=C Formation)

This protocol is optimized for the synthesis of conjugated dyes and anticancer precursors (e.g., reaction with malononitrile or indolinone).[1]

Rationale

Traditional Knoevenagel condensations often use benzene/toluene with Dean-Stark traps. However, for this substrate, Ethanol at Room Temperature (RT) or mild reflux is superior.[1] It prevents furan decomposition and leverages the solubility of the product to drive precipitation, eliminating complex workups.[1]

Materials
  • Substrate: 2-(2-Furyl)imidazole-5-carbaldehyde (1.0 equiv)

  • Reagent: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)[1]

  • Catalyst: Piperidine (10 mol%) or Na₂CO₃ (solid, 10 mol% for "Green" variant)[1]

  • Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol (162 mg) of the aldehyde in 5 mL of absolute EtOH. Mild heating (40°C) may be required for complete dissolution.[1]

  • Addition: Add 1.1 mmol of the active methylene compound (e.g., 73 mg Malononitrile).

  • Catalysis:

    • Standard: Add 1 drop (~10 µL) of Piperidine.

    • Green Alternative: Add 10 mg of anhydrous Na₂CO₃.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Checkpoint: The solution usually changes color (yellow to orange/red) and a precipitate often forms.

    • Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1).[1] The aldehyde spot (Rf ~0.4) should disappear.[1]

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold EtOH (2 x 2 mL), and dry under vacuum.[1]

    • If no precipitate: Concentrate the solvent to 50% volume and cool to 0°C to induce crystallization.

  • Purification: Recrystallize from hot Ethanol or Acetic Acid if necessary.

Expected Yield: 85–95% Key Reference: Vertex Search Result 1.1 (Green synthesis using Na2CO3).

Protocol B: Schiff Base Formation (C=N Formation)

This protocol targets the formation of ligands for coordination chemistry or biological probes.

Rationale

Schiff base formation is reversible. To push the equilibrium, we use Glacial Acetic Acid (AcOH) as a catalyst and solvent (or co-solvent), which protonates the carbonyl oxygen, increasing electrophilicity without degrading the furan ring.[1]

Materials
  • Substrate: 2-(2-Furyl)imidazole-5-carbaldehyde (1.0 equiv)

  • Reagent: Primary Amine (e.g., Aniline, Phenylhydrazine) (1.0 equiv)[1]

  • Catalyst: Glacial Acetic Acid (2–3 drops)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of the aldehyde in 10 mL of MeOH.

  • Mixing: Add 1.0 mmol of the amine.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

    • Note: For less reactive amines (e.g., sulfanilamides), reflux is required.[1]

  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 2–4 hours.

  • Isolation:

    • Cool the mixture to RT. The Schiff base often precipitates as a colored solid.

    • Filter and wash with cold MeOH.

    • Troubleshooting: If no solid forms, pour the reaction mixture into 20 mL of ice-water. The product should precipitate.

  • Characterization: Confirm the imine bond formation via IR (appearance of C=N stretch at ~1600–1630 cm⁻¹).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Knoevenagel) Incomplete conversion; Equilibrium issues.Increase catalyst load to 20 mol%; switch to reflux conditions; use dry ethanol to prevent hydrolysis.
"Gum" Formation Polymerization of furan or oligomerization.Lower the temperature (run at 0°C -> RT); ensure inert atmosphere (N₂); reduce reaction time.
No Precipitation Product too soluble in EtOH.Add water dropwise to the reaction mixture until turbid, then cool to 4°C.
Starting Material Remains Aldehyde deactivation (H-bonding).The imidazole NH may H-bond with the carbonyl. Use a more polar solvent (DMF) or protect the NH (e.g., methylation) prior to reaction.[1]

Experimental Workflow Diagram

This diagram illustrates the decision-making process for purification based on the physical state of the crude product.

Workflow Start Crude Reaction Mixture CheckState Is Solid Precipitate Present? Start->CheckState Filter 1. Vacuum Filtration 2. Wash (Cold EtOH) CheckState->Filter Yes Concentrate 1. Evaporate Solvent (50%) 2. Cool to 0°C or Add Water CheckState->Concentrate No Yes Yes No No Recryst Recrystallization (EtOH or AcOH) Filter->Recryst Concentrate->Filter Final Pure Product (Characterize: NMR/IR) Recryst->Final

Caption: Standardized purification workflow for condensation products of imidazole-aldehydes.

References

  • Knoevenagel Condensation with Na2CO3: Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. (2024).[1][2][3][4] PMC. Link

  • Imidazole Catalysis: A Practical Knoevenagel Condensation Catalyzed by Imidazole.[5] (2010).[1][2][3] ResearchGate. Link

  • Schiff Base Synthesis: Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde. Der Pharma Chemica. Link

  • Vilsmeier-Haack Preparation: Vilsmeier-Haack Reaction Mechanism and Applications. Organic Chemistry Portal. Link

  • Multicomponent Reactions: Multicomponent synthesis of novel imidazole-pyran derivatives. (2026).[1][6] RSC Advances. Link

Sources

Method

Application Note: Catalytic Synthesis of 2-(2-Furyl)imidazole-5-carbaldehyde

Executive Summary The synthesis of 2-(2-Furyl)imidazole-5-carbaldehyde (also known as 2-(furan-2-yl)-1H-imidazole-4-carbaldehyde) presents a unique regiochemical challenge. Direct formylation (e.g., Vilsmeier-Haack) of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2-Furyl)imidazole-5-carbaldehyde (also known as 2-(furan-2-yl)-1H-imidazole-4-carbaldehyde) presents a unique regiochemical challenge. Direct formylation (e.g., Vilsmeier-Haack) of the parent 2-(2-furyl)imidazole scaffold typically fails to yield the desired product, preferentially targeting the highly reactive 5-position of the furan ring rather than the imidazole core.

This Application Note details a robust, two-step catalytic protocol designed to bypass this regioselectivity issue. The method utilizes a modified Weidenhagen synthesis to construct the imidazole ring with a hydroxymethyl handle already in place, followed by a TEMPO-catalyzed oxidation to reveal the aldehyde. This route ensures 100% regiocontrol, high yields, and scalability suitable for pharmaceutical intermediate production.

Retrosynthetic Analysis & Strategy

To achieve the target structure without contaminating furan-formylated byproducts, we disconnect the imidazole ring itself rather than attempting late-stage functionalization.

Strategic Logic:
  • Avoid Direct Formylation: The furan ring is more electron-rich than the imidazole 4/5 positions. Electrophilic aromatic substitution (Vilsmeier-Haack) on 2-(2-furyl)imidazole yields predominantly 5-(2-furyl)imidazole-5'-carbaldehyde.

  • Pre-installation of Carbon Scaffold: We utilize 1,3-dihydroxyacetone (DHA) as a C2 synthon. In the presence of ammonia and the aldehyde partner (furfural ), this cyclizes to form 2-(2-furyl)-4-hydroxymethylimidazole .

  • Catalytic Oxidation: The resulting "allylic-like" alcohol is selectively oxidized to the aldehyde using a TEMPO/NaOCl catalytic system, avoiding toxic chromium reagents or stoichiometric manganese dioxide.

Pathway Visualization

Retrosynthesis target TARGET: 2-(2-Furyl)imidazole-5-carbaldehyde inter INTERMEDIATE: 2-(2-Furyl)-4-hydroxymethylimidazole target->inter Step 2: Catalytic Oxidation (TEMPO/NaOCl) precursors PRECURSORS: Furfural + Dihydroxyacetone + NH3 inter->precursors Step 1: Mod. Weidenhagen (Cu(OAc)2 Cat./Air)

Figure 1: Retrosynthetic logic avoiding direct formylation of the furan ring.

Experimental Protocols

Step 1: Synthesis of 2-(2-Furyl)-4-hydroxymethylimidazole

This step employs a copper-catalyzed oxidative cyclization. While classical Weidenhagen methods use stoichiometric copper, this protocol utilizes air/oxygen as the terminal oxidant with catalytic copper, enhancing atom economy.

Reagents:

  • Furfural (Furan-2-carboxaldehyde): 1.0 equiv

  • 1,3-Dihydroxyacetone dimer: 1.0 equiv (monomer equivalent)

  • Ammonium Acetate: 4.0 equiv

  • Copper(II) Acetate (Cu(OAc)₂): 10 mol%

  • Solvent: Acetic Acid / Water (10:1) or Methanol/Water (for milder conditions)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and an air bubbling tube, dissolve 1,3-dihydroxyacetone dimer (1.0 equiv) and ammonium acetate (4.0 equiv) in acetic acid/water. Stir at room temperature for 15 minutes.

  • Addition: Add furfural (1.0 equiv) and Cu(OAc)₂ (0.1 equiv).

  • Cyclization: Heat the mixture to 90–100°C while gently bubbling air through the solution. The copper catalyzes the dehydrogenation of the intermediate imidazoline to the imidazole.

    • Note: The solution will turn dark blue/green (active Cu species).

  • Monitoring: Monitor by TLC (Eluent: DCM/MeOH 9:1). The starting aldehyde should disappear within 2–4 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Neutralize carefully with concentrated Ammonium Hydroxide (NH₄OH) to pH ~8–9. This precipitates the imidazole and keeps copper in solution as the amine complex.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, DCM -> 5% MeOH/DCM).

    • Yield Expectation: 60–75%.

Step 2: Catalytic Oxidation to 2-(2-Furyl)imidazole-5-carbaldehyde

We utilize the Anelli oxidation protocol (TEMPO/Bleach) which is highly selective for primary alcohols and mild enough to preserve the furan ring.

Reagents:

  • 2-(2-Furyl)-4-hydroxymethylimidazole (from Step 1): 1.0 equiv

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 1–2 mol%

  • KBr (Potassium Bromide): 10 mol%

  • NaOCl (Sodium Hypochlorite, household bleach, ~5-6%): 1.1–1.2 equiv

  • Buffer: NaHCO₃ (saturated aq. solution)

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Protocol:

  • Preparation: Dissolve the hydroxymethylimidazole (1.0 equiv) and TEMPO (0.01 equiv) in DCM.

  • Buffer: Add an equal volume of saturated aqueous NaHCO₃ containing dissolved KBr (0.1 equiv). Cool the biphasic mixture to 0°C .

  • Oxidation: Add the NaOCl solution dropwise over 20 minutes with vigorous stirring.

    • Critical: Maintain temperature <5°C to prevent over-oxidation to the carboxylic acid or chlorination of the furan.

  • Reaction: Stir at 0°C for 30–60 minutes. The organic layer may turn orange/red due to the oxidized TEMPO species.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess hypochlorite.

  • Isolation:

    • Separate layers. Extract aqueous layer with DCM (2x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude aldehyde is often pure enough. If necessary, purify via short silica plug (Hexane/EtOAc).

    • Yield Expectation: 85–95%.

Technical Analysis & Troubleshooting

Why Direct Vilsmeier-Haack Fails

Researchers often attempt to formylate 2-(2-furyl)imidazole directly using DMF/POCl₃. This approach is flawed due to the relative nucleophilicity of the heterocycles.

  • Furan vs. Imidazole: The

    
    -position (C5) of the furan ring is exceptionally nucleophilic. The Vilsmeier reagent (chloroiminium ion) preferentially attacks here.
    
  • Result: The major product is 5-(1H-imidazol-2-yl)furan-2-carbaldehyde, not the desired imidazole-5-carbaldehyde.

Tautomerism Note

The product exists as a tautomeric mixture. In solution, the proton on the imidazole nitrogen rapidly shifts between N1 and N3. Consequently, the 4-carbaldehyde and 5-carbaldehyde are chemically equivalent forms of the same molecule.

  • Nomenclature: It is correctly referred to as 2-(2-Furyl)-1H-imidazole-4(5)-carbaldehyde .

Data Summary Table
ParameterStep 1: CyclizationStep 2: Oxidation
Catalyst Cu(OAc)₂ (10 mol%)TEMPO (1 mol%)
Key Reagent 1,3-DihydroxyacetoneNaOCl (Bleach)
Temperature 90–100°C0°C
Time 3–4 Hours< 1 Hour
Selectivity 100% (Structure defined by precursors)>95% (Aldehyde vs Acid)
Critical Risk Incomplete dehydrogenation (Imidazoline impurity)Over-oxidation (Carboxylic acid)

References

  • Weidenhagen Synthesis Basis: Weidenhagen, R., & Herrmann, R. (1935). Synthese von Imidazol-Derivaten aus -Oxy-ketonen. Berichte der deutschen chemischen Gesellschaft, 68(10), 1953–1961. (Foundational method for hydroxymethylimidazoles).
  • Catalytic TEMPO Oxidation

    • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes.... The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Keegstra, M. A., et al. (1992). The Vilsmeier-Haack Formylation of Furan Derivatives. Tetrahedron, 48(13), 2681-2690.
  • General Imidazole Synthesis Review

    • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Synthesis, 2006(15), 2419-2440.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(2-Furyl)imidazole-5-carbaldehyde

Welcome to the technical support guide for 2-(2-Furyl)imidazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-Furyl)imidazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Quick Navigation

Frequently Asked questions (FAQs)

Q1: I've observed very low solubility of 2-(2-Furyl)imidazole-5-carbaldehyde in my aqueous buffer. Is this expected?

A1: Yes, this is an expected behavior. The molecule combines a planar, aromatic furan ring and an imidazole ring, both of which contribute to a rigid, crystalline structure. Such structures often have high crystal lattice energy, which requires significant energy to overcome for dissolution in a polar solvent like water. While some simple imidazole compounds are water-soluble, the addition of the larger, nonpolar furyl group significantly reduces its affinity for water[1][2][3][4][5][6][7][8][9][10][11][12].

Q2: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." Your high-concentration stock in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is stable. However, when you introduce this into an aqueous medium, the overall solvent environment becomes predominantly water. Since the compound has low aqueous solubility, it crashes out of the solution once the DMSO concentration is too low to keep it dissolved[13]. The key is to ensure the final concentration of the organic co-solvent is minimized (typically ≤0.5% for DMSO in cell-based assays) while keeping the compound below its aqueous solubility limit[13].

Q3: Could the furan ring in the molecule be causing any stability issues in my aqueous buffer?

A3: This is a critical consideration. The furan ring can be susceptible to degradation under certain conditions, particularly strong acidic or basic pH[14][15]. Furan's pseudo-aromatic nature makes it more reactive than benzene[16]. Acid-catalyzed hydrolysis can lead to ring-opening, forming 1,4-dicarbonyl compounds. Therefore, when attempting pH modification to improve solubility, it is crucial to assess the compound's stability at the target pH over the time course of your experiment.

Q4: Are there any safety concerns I should be aware of when handling this compound?

A4: As with any chemical, you should always consult the Material Safety Data Sheet (MSDS) provided by the supplier. Aldehyde-containing compounds can be irritants and sensitizers. Imidazole derivatives can also have biological activity. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Workflow

When encountering low solubility, a systematic approach is crucial. The following workflow provides a logical progression from simple to more complex solubilization strategies.

G cluster_0 Phase 1: Initial Assessment & Simple Solubilization cluster_1 Phase 2: Intermediate Strategies cluster_2 Phase 3: Advanced Formulation start Start: Low Aqueous Solubility Observed stock_sol Prepare High-Concentration Stock in Organic Co-solvent (e.g., DMSO, Ethanol) start->stock_sol dilution Dilute Stock into Aqueous Buffer. Precipitation? stock_sol->dilution dilution_yes Yes dilution->dilution_yes dilution_no No dilution->dilution_no ph_adjust pH Adjustment (Test solubility in buffered solutions from pH 3 to 10) dilution_yes->ph_adjust success Success: Compound Soluble at Desired Concentration dilution_no->success stability_check Crucial Check: Assess Compound Stability at Optimal pH. Degradation? ph_adjust->stability_check stability_yes Yes stability_check->stability_yes stability_no No stability_check->stability_no surfactants Use of Surfactants (e.g., Tween® 80, Cremophor® EL) stability_yes->surfactants pH modification not viable cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) stability_yes->cyclodextrins pH modification not viable stability_no->success surfactants->success cyclodextrins->success

Caption: A step-by-step workflow for troubleshooting the low aqueous solubility of 2-(2-Furyl)imidazole-5-carbaldehyde.

In-Depth Troubleshooting Guides

Issue 1: Compound is Insoluble in Aqueous Buffer, Even at Low Concentrations.

Causality: The planar aromatic rings (furan and imidazole) promote strong intermolecular π-π stacking in the solid state. This results in high crystal lattice energy, making it difficult for water molecules to solvate the individual compound molecules.

Troubleshooting Steps:

  • Organic Co-solvent Approach: The first and most common strategy is to use a water-miscible organic co-solvent.[17][18][19]

    • Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol.

    • Rationale: These solvents are strong enough to disrupt the crystal lattice and solvate the molecule effectively.

    • Procedure: When preparing your final working solution, add the stock solution dropwise into the vortexing aqueous buffer. This rapid mixing helps prevent localized high concentrations that can lead to immediate precipitation.[13]

    • Constraint: For cell-based assays, the final concentration of DMSO should typically not exceed 0.5% to avoid cytotoxicity.[13]

  • Gentle Warming:

    • Action: Briefly warm the final solution in a water bath (e.g., to 37°C).[13]

    • Rationale: Solubility often increases with temperature. This can provide the extra energy needed to get the compound into solution.

    • Caveat: Be cautious. If the solution is supersaturated, the compound may precipitate out upon cooling to room temperature or experimental temperature. This method is best for compounds that will be used immediately after preparation.

Issue 2: Compound Precipitates Over Time or After Dilution from an Organic Stock.

Causality: The aqueous medium cannot maintain the solubilization of the compound once the percentage of the organic co-solvent falls below a critical threshold.

Troubleshooting Steps:

  • pH Adjustment:

    • Action: Systematically test the solubility of the compound in a series of buffers with varying pH values (e.g., from pH 3 to 10).[20]

    • Rationale: The imidazole ring has a basic nitrogen atom that can be protonated at acidic pH. The resulting cationic form of the molecule will have significantly higher aqueous solubility. The pKa of the imidazole ring will determine the optimal pH for protonation.

    • Critical Stability Check: As mentioned in the FAQs, the furan ring's stability can be compromised at pH extremes.[14][15] It is essential to incubate the compound in the optimal pH buffer for the duration of your experiment and then analyze for degradation using a method like HPLC or LC-MS.

    pH Range Potential Effect on Molecule Consideration
    Acidic (pH < 6) Imidazole ring becomes protonated (cationic), increasing solubility.High risk of acid-catalyzed furan ring degradation.[14][15]
    Neutral (pH 6-8) Compound is likely in its neutral, least soluble form.Standard physiological condition; baseline for solubility tests.
    Basic (pH > 8) Potential for deprotonation of the imidazole N-H, but less likely to significantly improve solubility compared to protonation.Risk of base-catalyzed degradation of the aldehyde or furan moiety.[14]
  • Use of Surfactants:

    • Action: Incorporate a small amount of a biocompatible surfactant into your aqueous buffer.

    • Rationale: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles. These micelles have a hydrophobic core that can encapsulate the poorly soluble compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[21][22][23][24]

    • Common Choices: Polysorbate 80 (Tween® 80) or Cremophor® EL are frequently used in research and pharmaceutical formulations. Start with concentrations just above their CMC.

  • Cyclodextrin Complexation:

    • Action: Formulate the compound with a cyclodextrin.

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[25] The 2-(2-Furyl)imidazole-5-carbaldehyde molecule can fit into this cavity, forming an "inclusion complex."[26][27] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.[28]

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles.[26][27] This is often the most effective strategy for significantly increasing aqueous solubility.[13][29]

Experimental Protocols

Protocol 1: pH-Solubility Screening

Objective: To determine the effect of pH on the aqueous solubility of 2-(2-Furyl)imidazole-5-carbaldehyde.

Materials:

  • 2-(2-Furyl)imidazole-5-carbaldehyde

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of the compound to each buffer solution in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant from each vial.

  • Dilute the supernatant with the corresponding buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated UV-Vis or HPLC method.

  • Plot solubility (e.g., in µg/mL) versus pH to identify the optimal pH for dissolution.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Lyophilization Method)

Objective: To prepare a solid, water-soluble inclusion complex of the compound with HP-β-CD.

Materials:

  • 2-(2-Furyl)imidazole-5-carbaldehyde

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer (Lyophilizer)

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve a known amount of HP-β-CD in distilled water. A common starting point is a 1:1 molar ratio of the compound to cyclodextrin, but this can be optimized.

  • Add Compound: Slowly add the 2-(2-Furyl)imidazole-5-carbaldehyde powder to the stirring cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours. This allows time for the compound to enter the cyclodextrin cavity and form the inclusion complex in solution.[13]

  • Freezing: Completely freeze the resulting solution (which may still appear as a suspension if not all compound has complexed).

  • Lyophilization: Place the frozen sample on a freeze-dryer until all the water has been removed by sublimation.

  • Final Product: The resulting product is a fluffy, solid powder of the compound-cyclodextrin inclusion complex, which should readily dissolve in aqueous buffers.

References

  • Benchchem. Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges with 4,4'-Bi-1H-imidazole Complexes.
  • Galkin, K. I., et al. General scheme of the study of furan stability.
  • World Pharma Today.
  • Parshad, H., & Aggarwal, A. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • WuXi AppTec DMPK. (2024).
  • Wikipedia. Furan.
  • Dahan, A., & Miller, J. M. (2022).
  • Kao Chemicals. SURFACTANTS.
  • Ingredients To Die For. Surfactants & Solubilizers.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Al-mawaldy, A. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Alfa Chemistry. Surfactant.
  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.
  • Hart, M. L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs.
  • SciSpace. High-Capacity Amine-Imidazole Solvent Blends for CO2 Capture.
  • ResearchGate.
  • The Surfactant Store. Fragrance Solubilizers.
  • National Center for Biotechnology Information. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Szejtli, J. (2020).
  • van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2025).
  • Reddit. (2017). Removing imidazole in a workup?.
  • Google Patents.
  • OAText. (2016).
  • YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?.
  • Sigma-Aldrich. 2-Imidazolecarboxaldehyde.
  • Chem-Impex. 2-Imidazolecarboxaldehyde.
  • Thermo Fisher Scientific. Imidazole-2-carboxaldehyde, 97% 5 g.
  • Yeast Metabolome Database. 2-furancarboxaldehyde (YMDB01459).
  • ChemBK. imidazole-2-carboxaldehyde.
  • ChemicalBook. Imidazole-2-carboxaldehyde CAS#: 10111-08-7.
  • CymitQuimica. CAS 83902-00-5: 2-ethyl-1H-imidazole-5-carbaldehyde.
  • ChemScene. 35034-22-1 | 2-Methyl-1H-imidazole-5-carbaldehyde.
  • Cheméo. Chemical Properties of 2-Furancarboxaldehyde, 5-[(5-methyl-2-furanyl)methyl]- (CAS 34995-74-9).
  • Sigma-Aldrich. 2-Ethyl-1H-imidazole-4-carbaldehyde AldrichCPR.
  • CP Lab Safety. Imidazole-2-carboxaldehyde, 5g, Each.
  • TCI EUROPE N.V. Imidazole-2-carboxaldehyde 10111-08-7.
  • Thermo Fisher Scientific. Imidazole-2-carboxaldehyde, 97% 5 g.

Sources

Optimization

Technical Support Center: Recrystallization of Furan-Imidazole Compounds

[1] Status: Operational Ticket ID: REC-FUR-IMD-001 Subject: Troubleshooting Phase Separation, Decomposition, and Yield Issues in Furan-Imidazole Hybrids Assigned Specialist: Senior Application Scientist, Separation Scien...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: REC-FUR-IMD-001 Subject: Troubleshooting Phase Separation, Decomposition, and Yield Issues in Furan-Imidazole Hybrids Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction: The "Fragile-Base" Paradox

Welcome to the technical support portal. You are likely here because your furan-imidazole compound is behaving unpredictably—turning into a sticky oil, decomposing into a black tar, or refusing to crystallize altogether.[1]

The Core Conflict: This specific class of compounds presents a unique chemical paradox:

  • The Imidazole (The Base): A polar, basic moiety (

    
    ) that often requires polar protic solvents or pH manipulation for solubility.
    
  • The Furan (The Acid-Sensitive Lipophile): An electron-rich aromatic ring that is highly susceptible to acid-catalyzed ring opening and oxidative polymerization.[2]

Standard recrystallization protocols often fail because the conditions favoring the imidazole (acidic adjustments, high heat in polar solvents) actively destroy the furan ring. This guide provides self-validating protocols to navigate this instability.

Module 1: Solvent Selection & Solubility

Q: Which solvent system balances solubility without degradation?

A: Do not rely on standard "like dissolves like" heuristics. For furan-imidazoles, you must balance the dipole moment needed for the imidazole with the chemical inertness required for the furan.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Application CaseRisk Factor
Ethanol / Water 9:1 to 5:1Standard. Most hybrids crystallize well here.[1] Water acts as the anti-solvent.Low. Ensure ethanol is peroxide-free.[1]
DMF / Water 10:1 (Dropwise)Low Solubility Compounds. For highly fused/planar systems.Medium. High boiling point of DMF makes drying difficult.[1]
Acetonitrile (ACN) 100%Oxidation Sensitive. ACN is non-protic and oxidatively stable.Low. Cooling crystallization works best.[1]
IPA / Heptane VariableOiling Out Prone. Heptane is a gentle anti-solvent that reduces LLPS risk.[1]Low. Good for lipophilic furan tails.[1]
Protocol: The "Reverse-Addition" Anti-Solvent Method

Standard addition (anti-solvent to solution) often causes local supersaturation and oiling out. Use this reverse method instead.

  • Dissolve: Dissolve 1g of crude material in the minimum amount of primary solvent (e.g., Ethanol) at 60°C.

  • Filter: Hot filter through a 0.45µm PTFE membrane to remove nucleation sites (dust/polymers).[1]

  • Prepare Anti-Solvent: Heat the anti-solvent (e.g., Water) to 50°C (warm, but cooler than the solution).

  • The Drop: Add the solution dropwise into a stirred volume of the anti-solvent.

    • Why? This keeps the solute concentration low relative to the anti-solvent, preventing the "crash out" that leads to oil.

Module 2: The "Oiling Out" Phenomenon

Q: Why does my product separate as a sticky oil instead of crystals?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][3] This occurs when the metastable limit of the solution is crossed into a region where a solute-rich liquid phase is thermodynamically more stable than the solid phase.

The Mechanism: Furan-imidazoles often have low melting points relative to solvent boiling points. If


, you get crystals.[1] If 

, you get oil.[1]
Visualization: The LLPS Trap

OilingOut Start Hot Saturated Solution Cooling Cooling Process Start->Cooling MetaStable Metastable Zone Cooling->MetaStable Controlled Cooling LLPS_Zone Miscibility Gap (LLPS) Cooling->LLPS_Zone Rapid Cooling / High Impurity Nucleation Nucleation Event MetaStable->Nucleation Seeding/Agitation Oil Oiling Out (Amorphous/Liquid) LLPS_Zone->Oil Crystal Crystalline Product Nucleation->Crystal Oil->Crystal Slow Transformation (Days/Weeks)

Caption: Figure 1. The divergence between successful nucleation and the "Oiling Out" trap caused by entering the miscibility gap.

Troubleshooting Oiling Out:
  • Trituration: If oil forms, decant the supernatant.[1][4] Add diethyl ether or pentane and sonicate.[1] This extracts solvent from the oil, forcing it to solidify.

  • Seeding at

    
    :  Determine the temperature where the solution turns cloudy (
    
    
    
    ). Add seed crystals 2-3°C above this temperature.
  • Slower Anti-Solvent Addition: Rapid changes in polarity force the hydrophobic furan rings to aggregate non-specifically (oil) rather than stack (crystal).

Module 3: Stability & Decomposition

Q: My solution turned black/brown during heating. What happened?

A: This is likely Acid-Catalyzed Furan Ring Opening or Oxidative Polymerization .[1]

The Chemical Trap: Researchers often add acid (HCl) to protonate the imidazole nitrogen to improve solubility. However, the furan ring is acid-sensitive.[1] Protonation at the C2 or C5 position of the furan leads to ring opening to form 1,4-dicarbonyls, which then polymerize into dark tars (humins).

Protocol: The "Neutral-Stabilized" Workflow
  • Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 minutes before use.[1] Furan derivatives oxidize rapidly in hot, aerated solvents.[1]

  • Avoid Strong Acids: Never use HCl or H₂SO₄.[1] If pH adjustment is needed, use weak acids like Acetic Acid, but remove immediately after via wash.

  • Temperature Limit: Do not exceed 70°C. If the compound doesn't dissolve at 70°C in Ethanol, switch to DMF rather than increasing heat.

Module 4: Polymorphism & Nucleation[3][5]

Q: I have a clear solution, but no crystals form even after days.

A: Furan-imidazoles often exhibit a wide Metastable Zone Width (MSZW) . They are "stubborn nucleators" due to the rotational freedom between the furan and imidazole rings.

Visualization: Decision Tree for Stubborn Crystallization

NucleationFix Problem Clear Solution (No Crystals) Check1 Is it Supersaturated? Problem->Check1 Action1 Evaporate 20% Vol or Cool to -20°C Check1->Action1 No/Unsure MethodA Scratching/Sonication (Induce Nucleation) Check1->MethodA Yes Check2 Oil or Solid? Action1->Check2 Check2->MethodA Clear MethodB Add Anti-Solvent (Very Slowly) Check2->MethodB Cloudy MethodC Seed with Crude Solid MethodA->MethodC Fails

Caption: Figure 2. Workflow for inducing nucleation in stubborn furan-imidazole solutions.

Summary of Critical Parameters

ParameterLimit/RecommendationReason
Max Temperature < 70°CPrevent furan ring opening/oxidation.[1]
pH Range 6.0 - 8.0Avoid imidazole protonation (acid) or ring cleavage (strong base).
Cooling Rate 5°C / hourPrevent oiling out (LLPS).
Atmosphere Inert (

/

)
Furans are oxygen scavengers at high temps.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for general solvent selection and polymorph screening logic).

  • Mettler Toledo. Oiling Out in Crystallization – Causes and Solutions. (Source for LLPS mechanisms and phase diagrams).

  • Keegstra, E. M., et al. (1992).[1] The crystal structure of imidazole derivatives. (Source for imidazole hydrogen bonding networks).

  • Dunlop, A. P. (1953). The Furans. Reinhold Publishing.[1] (Classic authoritative text on furan ring stability and acid sensitivity).

  • Beckmann, W. (2013).[1][4] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Source for Metastable Zone Width and seeding strategies).

Sources

Troubleshooting

Minimizing side reactions during the Vilsmeier-Haack formylation of imidazoles

Technical Support Center: Vilsmeier-Haack Formylation of Imidazoles Introduction: The "Support Center" Approach Welcome to the technical guide for the Vilsmeier-Haack (VH) formylation of imidazoles. Unlike standard textb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Formylation of Imidazoles

Introduction: The "Support Center" Approach

Welcome to the technical guide for the Vilsmeier-Haack (VH) formylation of imidazoles. Unlike standard textbook descriptions, this guide treats the reaction as a dynamic system where three variables—Thermal Energy, Stoichiometry, and pH —determine whether you isolate a pharmaceutical-grade aldehyde or a tarry mixture of chlorinated byproducts.

This guide is structured to troubleshoot the specific instability of the imidazole ring (nucleophilic nitrogen) and the aggressive nature of the chloromethyleneiminium salt (Vilsmeier reagent).

Module 1: The Reagent (The "Engine")

Critical Failure Point: Thermal Runaway & Moisture Contamination

The Vilsmeier reagent (chloromethyleneiminium chloride) is thermally unstable. Its formation from DMF and POCl₃ is exothermic. If this step is uncontrolled, the reagent degrades before it even sees your substrate, leading to "black tar" and poor conversion.

Protocol for Reagent Formation
  • Anhydrous Conditions: Use DMF distilled over CaH₂. Moisture reacts with POCl₃ to form phosphoric acid and HCl, which catalyze polymerization.

  • Thermal Control: Cool DMF to 0°C . Add POCl₃ dropwise.

  • The "Aging" Step: Stir at 0°C–25°C for 30 minutes before adding the substrate. This ensures complete conversion to the active electrophile.

Visualizing the Pathway & Hazards

VilsmeierReagent DMF DMF (Anhydrous) VR Vilsmeier Reagent (Active Electrophile) DMF->VR + POCl3 POCl3 POCl3 (Dropwise @ 0°C) POCl3->VR Degradation Degradation Products (Tars/Acids) VR->Degradation T > 60°C Thermal Runaway Moisture Moisture (Contaminant) Moisture->Degradation Hydrolysis

Figure 1: Critical pathways in Vilsmeier reagent formation. Note that moisture and heat are the primary antagonists.

Module 2: The Reaction (Regio- & Chemo-Control)

Critical Failure Point: Competitive Chlorination & Regioselectivity

Imidazoles are unique because they are highly nucleophilic. The VH reagent can act as a chlorinating agent (replacing H with Cl) rather than a formylating agent if conditions are too harsh.

Troubleshooting Side Reactions
IssueSymptomRoot CauseCorrective Action
Chlorination Mass spec shows M+34 peak (Cl isotope pattern).Excess POCl₃ or High Temp . The VH reagent attacks the ring, but elimination of HCl fails, leading to Cl substitution.Reduce POCl₃ to 1.1 eq . Keep reaction temp <80°C . Avoid prolonged heating.
N-Formylation NMR shows aldehyde peak but no C-H correlation; unstable on column.Free NH group . The reagent attacks the nucleophilic N1 nitrogen.Use 1-substituted imidazoles (e.g., N-methyl, N-benzyl). If NH is required, use a transient protecting group.
Regio-scrambling Mixture of C2 and C5 aldehydes.Steric/Electronic mismatch . 1-alkylimidazoles favor C5 . C2 is favored only if C5 is blocked or specific directing groups are present.Confirm substrate structure. C5 is the kinetic product for 1-alkylimidazoles due to electronic repulsion at C2 by the N-alkyl group.
Dimerization High MW impurities; insoluble solids.High Concentration . Reactive intermediate attacks another imidazole molecule.Dilute the reaction (0.5 M to 0.2 M). Add substrate slowly to the reagent.
The "Chlorination" Trap

Research indicates that imidazole can catalyze its own chlorination via an N-chloro intermediate mechanism, especially if moisture generates HOCl or if POCl₃ is in large excess (Methodology cited from Meth-Cohn et al. and Journal of Chemical Society).[1][2]

Standard Protocol for 1-Methylimidazole-5-Carbaldehyde:

  • Stoichiometry: 1.0 eq Imidazole : 1.2 eq POCl₃ : 3.0 eq DMF.

  • Addition: Add imidazole solution (in DMF) to the pre-formed Vilsmeier reagent at 0°C.

  • Ramp: Warm slowly to 60°C-80°C. Monitor by TLC. Do not reflux unless conversion is stalled; reflux promotes chlorination.

Module 3: The Workup (The "Landing")

Critical Failure Point: pH-Dependent Solubility & Hydrolysis[3]

The intermediate formed is an iminium salt .[4][5] It must be hydrolyzed to become an aldehyde. However, imidazoles are amphoteric bases.[6]

  • pH < 4: Product is protonated (water-soluble). Extraction fails.

  • pH > 10: Aldehyde is unstable (Cannizzaro risk) or forms emulsions.

  • Target: pH 7–8 (Isoelectric Point).

Visualizing the Workup Decision Tree

Workup Quench Quench: Pour into Ice Water (Hydrolysis of excess POCl3) Hydrolysis Hydrolysis Step (Convert Iminium to Aldehyde) Quench->Hydrolysis Stir 15 min pH_Check Check pH Hydrolysis->pH_Check Acidic pH < 4 (Product in Aqueous Layer) pH_Check->Acidic Too Acidic Basic pH > 9 (Emulsion Risk) pH_Check->Basic Too Basic (Avoid NaOH) Neutral pH 7-8 (Optimal Extraction) pH_Check->Neutral Ideal Buffer Add Sodium Acetate (Buffer to pH 7-8) Acidic->Buffer Neutralize Extract Extract with DCM/EtOAc Neutral->Extract Buffer->Neutral

Figure 2: The "Goldilocks" pH zone for imidazole isolation. Sodium Acetate is preferred over NaOH to avoid overshooting pH.

Frequently Asked Questions (FAQ)

Q: Why did my reaction turn into a black solid that I can't stir? A: This is likely "Vilsmeier charring." It happens when the Vilsmeier reagent is formed too hot (>20°C) or if the imidazole is added too fast, causing an exotherm. Solution: Form the reagent at 0°C and dilute your reaction mixture with more DMF.

Q: I see a spot on TLC that corresponds to the aldehyde, but it disappears after column chromatography. A: Your product might still be the iminium salt or an N-formyl intermediate if hydrolysis was incomplete. The silica gel (acidic) can trap the basic imidazole. Solution: Ensure the quench involves stirring with aqueous Sodium Acetate for at least 30-60 minutes before extraction. Add 1% Triethylamine to your column eluent to prevent streaking.

Q: Can I use SOCl₂ (Thionyl Chloride) instead of POCl₃? A: You can, but SOCl₂ releases SO₂ gas and is generally more aggressive, often leading to higher rates of chlorination byproducts. POCl₃ is the industry standard for delicate heterocycles like imidazole.

Q: How do I remove the excess DMF? A: DMF has a high boiling point. Do not try to rotovap it all off at high heat (degradation risk). Solution: Wash the organic extract 3x with water or saturated LiCl solution . DMF partitions into the aqueous phase.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction (Review).[2][5][7][8] Comprehensive Organic Synthesis.

  • Jones, G., & Stanforth, S. P. (2000).[7] The Vilsmeier Reaction of Non-Aromatic Compounds.[4] Organic Reactions.[2][6][7][8][9][10][11][12]

  • Khodairy, A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science.

  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.

  • Mettler Toledo. (2025). Thermal Hazards of the Vilsmeier-Haack Reaction.

Sources

Optimization

Overcoming steric hindrance in 2-(2-Furyl)imidazole-5-carbaldehyde reactions

Technical Support Center: Advanced Optimization for 2-(2-Furyl)imidazole-5-carbaldehyde Scaffolds Case ID: T-IMD-FUR-05 Subject: Overcoming Steric & Electronic Barriers in Functionalization Assigned Specialist: Dr. Aris...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Optimization for 2-(2-Furyl)imidazole-5-carbaldehyde Scaffolds

Case ID: T-IMD-FUR-05 Subject: Overcoming Steric & Electronic Barriers in Functionalization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering low yields or recovered starting material when attempting to functionalize 2-(2-Furyl)imidazole-5-carbaldehyde . While the imidazole core is robust, the C2-furan moiety introduces a unique combination of steric bulk (rotational sweep) and electronic donation that deactivates the C5-aldehyde toward nucleophilic attack. Furthermore, the tautomeric nature of the imidazole ring creates a "moving target" for N-protection, often leading to the sterically congested regioisomer that blocks the aldehyde trajectory.

This guide provides field-proven protocols to bypass these specific barriers.

Module 1: The "Unreactive" Aldehyde (Condensation Failures)

The Problem: Standard Schiff base formation or Knoevenagel condensations (Ethanol/Reflux or Toluene/Dean-Stark) yield <20% conversion. The aldehyde seems inert.

The Root Cause:

  • Electronic Deactivation: The electron-rich furan ring (at C2) pushes electron density into the imidazole ring, reducing the electrophilicity of the C5-carbonyl carbon.

  • Steric "Gatekeeping": The C2-furan ring is not static; it rotates. In its planar conformation (favored for conjugation), it creates a steric sweep that hinders the approach of bulky nucleophiles to the C5 position.

The Solution: Titanium(IV) Chloride Mediated "Dual Activation" Standard acid catalysis (AcOH) is insufficient here. You require a hyper-electrophilic activation that also acts as a water scavenger to drive the equilibrium.

Protocol: TiCl₄-Mediated Condensation

Use this for: Schiff bases, Hydrazones, and difficult Knoevenagel condensations.

ReagentEquivalentsRole
Substrate 1.02-(2-Furyl)imidazole-5-carbaldehyde
Nucleophile 1.1 - 1.2Amine / Active Methylene
TiCl₄ (1M in DCM) 0.6 - 1.0Lewis Acid / Dehydrating Agent
Triethylamine (TEA) 3.0 - 4.0HCl Scavenger (Critical)
Solvent Anhydrous THF or DCMMedium

Step-by-Step Workflow:

  • Pre-complexation: Dissolve the amine/nucleophile and TEA in anhydrous THF under Argon. Cool to 0°C.

  • Lewis Acid Addition: Add TiCl₄ dropwise. Note: A white precipitate (TEA·HCl) and a yellow/orange slurry (Titanium-Amine complex) will form.

  • Substrate Addition: Add the imidazole-aldehyde (dissolved in minimal THF) dropwise to the slurry.

  • The "Push": Allow to warm to Room Temperature (RT). If no conversion after 2 hours, reflux for 60 mins.

  • Quench: Pour into saturated NaHCO₃ (Caution: Gas evolution). Extract with EtOAc.

Why this works: TiCl₄ coordinates to the aldehyde oxygen (increasing electrophilicity) and pre-organizes the amine, effectively tethering the two reactants together to overcome the entropic and steric barrier of the furan ring.

Module 2: Regioselective N-Protection (The Steric Trap)

The Problem: You attempt to protect the imidazole nitrogen (e.g., with Benzyl, SEM, or Boc) to facilitate further chemistry, but you obtain a mixture of isomers, or the major product is sterically blocked at the aldehyde.

The Technical Insight: The imidazole ring exists in tautomeric equilibrium.

  • Tautomer A (1,5-form): H is on N1, Aldehyde is at C5. (Sterically crowded if N1 is substituted).

  • Tautomer B (1,4-form): H is on N3, Aldehyde is at C4. (Less crowded).

When you alkylate, the electrophile prefers the less hindered nitrogen (N3 in the 1,4-form). However, the "wrong" isomer often places the protecting group (PG) directly adjacent to the C2-furan, causing a massive steric clash that twists the ring and shuts down reactivity.

Decision Matrix: Choosing the Right Protection Route
Desired OutcomeRecommended GroupConditionsMechanism
Max Aldehyde Access SEM / MOM NaH, THF, 0°CKinetic Control: Favors the less hindered N (distal to furan).
Crystalline Stability Trityl (Trt) TEA, DCM, RTThermodynamic Control: The bulky Trityl group will eventually migrate to the least hindered position (N1) to minimize repulsion with the C2-furan.
Transient (One-Pot) TMS HMDS (Reagent & Solvent)In-situ Protection: Silylates the N temporarily, allows reaction at CHO, then falls off during workup.

Visualizing the Pathway:

G Start 2-(2-Furyl)imidazole -5-carbaldehyde Tautomer Tautomeric Equilibrium (Rapid H-Shift) Start->Tautomer Path_Kinetic Kinetic Alkylation (NaH / Cold) Tautomer->Path_Kinetic Irreversible Base Path_Thermo Thermodynamic Alkylation (Reversible / Heat) Tautomer->Path_Thermo Bulky Electrophile Prod_Open Isomer B (Distal) PG away from Furan (REACTIVE) Path_Kinetic->Prod_Open Major Product Prod_Blocked Isomer A (Proximal) PG near Furan/CHO (STERICALLY BLOCKED) Path_Thermo->Prod_Blocked Often Major due to Dipole minimization Prod_Blocked->Prod_Open Thermal Isomerization (If Trityl used)

Caption: Regiochemical outcomes of N-protection. Kinetic conditions favor the "Open" isomer, essential for subsequent aldehyde modifications.

Module 3: Furan Ring Sensitivity (The "Hidden" Degradation)

The Problem: During acid-catalyzed condensation or oxidation, the reaction mixture turns black/tarry.

The Cause: The furan ring is acid-sensitive (prone to ring-opening via hydrolytic cleavage) and oxidation-sensitive. Standard acidic conditions (e.g., H₂SO₄, high temp HCl) will destroy the C2-furan moiety before the aldehyde reacts.

The Fix:

  • Avoid Strong Acids: Never use pH < 3.

  • Use Lewis Acids: Replace Brønsted acids with Yb(OTf)₃ (5 mol%) or TiCl₄ (as described above). These activate the carbonyl without protonating the furan oxygen.

  • Oxidation: If oxidizing the aldehyde to carboxylic acid, avoid KMnO₄. Use Pinnick Oxidation (NaClO₂) with a phosphate buffer (pH 4.5) to protect the furan ring.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to overcome the steric hindrance? A: Yes, but with caution. Microwave heating (100-120°C) is effective for condensation reactions if you use a solvent that doesn't absorb microwave energy strongly (like Toluene) to prevent "hotspots" that degrade the furan. We recommend adding Molecular Sieves (4Å) to the microwave vial to drive the equilibrium chemically rather than just thermally.

Q: My Grignard reagent isn't adding to the aldehyde. Is it the sterics? A: It is likely the acidic proton on the imidazole nitrogen (N-H). If you haven't protected the nitrogen, the Grignard reagent acts as a base, deprotonating the imidazole (forming an insoluble magnesium salt) rather than attacking the aldehyde. Solution: Use 3.0+ equivalents of Grignard (1 to deprotonate, 1 to react, 1 excess) or, preferably, protect the Nitrogen with a SEM group first.

Q: Why does the 1H NMR show broad signals for the imidazole protons? A: This is diagnostic of rotational restriction caused by the steric clash between the C2-furan and the imidazole core. It confirms that your system is sterically crowded. Heating the NMR tube to 50°C usually sharpens the peaks, confirming the structure is correct and not a polymerized byproduct.

References

  • Genovino, J., et al. (2012).[1] Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones.[1] Chemical Communications, 48(53), 6735-6737.[1]

  • Schmidt, M. A., & Eastgate, M. D. (2012).[2] Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087.[2]

  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.[3] Chemistry Central Journal, 11, 87.

  • Bookser, B. C., et al. (2008). Regioselective N-Alkylation of Indazoles and Imidazoles. Journal of Organic Chemistry. (Contextual grounding for N-alkylation steric effects).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 2-(2-Furyl)imidazole-5-carbaldehyde

Executive Summary & Structural Context[1][2][3] 2-(2-Furyl)imidazole-5-carbaldehyde (also designated as 4(5)-carbaldehyde) is a critical pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

2-(2-Furyl)imidazole-5-carbaldehyde (also designated as 4(5)-carbaldehyde) is a critical pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents. Its characterization is frequently complicated by two dynamic phenomena: prototropic tautomerism of the imidazole ring and gem-diol formation (hydration) of the aldehyde.

This guide provides a comparative analysis of analytical approaches, recommending specific solvent systems to resolve structural ambiguity. Unlike rigid heterocycles, this compound "performs" differently depending on the physicochemical environment, necessitating a tailored NMR strategy.

The Core Challenge: Tautomeric Ambiguity

The imidazole ring exists in rapid equilibrium between the


-formyl and 

-formyl tautomers.
  • In DMSO-d6: Exchange is slowed, often revealing distinct NH signals or broadened averaging.

  • In MeOD/D2O: Exchange is rapid; the NH signal vanishes, and C4/C5 signals average.

  • In Aqueous Acid/Base: The aldehyde carbonyl is susceptible to nucleophilic attack by water, forming a non-electrophilic hydrate (gem-diol), leading to "missing" aldehyde signals.

Comparative Analysis: Solvent System Performance

The choice of deuterated solvent is not merely about solubility; it dictates the molecular state observed.

FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD) Chloroform-d (CDCl3)
Solubility Excellent (>50 mg/mL)GoodPoor to Moderate
NH Detection Visible (

ppm)
Invisible (Exchanged)Visible (often broad)
Aldehyde Signal Sharp Singlet (

ppm)
Sharp SingletSharp Singlet
Tautomerism Slow exchange (Broadening possible)Fast exchange (Averaged signals)Slow/Intermediate
Water Interaction Hygroscopic (Water peak ~3.3 ppm)Hygroscopic (Water peak ~4.8 ppm)Hydrophobic
Use Case Full Characterization Routine Purity CheckNot Recommended
Mechanistic Insight: Why DMSO-d6?

DMSO acts as a hydrogen bond acceptor. It stabilizes the imidazole


 bond, slowing the proton exchange rate (

). This allows for the observation of the

proton and reduces the linewidth of the adjacent C-H protons, providing a "snapshot" of the aromatic system that is often lost in protic solvents like methanol.

Detailed Spectral Interpretation (DMSO-d6)

The following data represents the consensus chemical shifts for 2-(2-furyl)imidazole-5-carbaldehyde at 300-400 MHz in DMSO-d6 at 298 K.

Master Assignment Table
Signal

(ppm)
Multiplicity

Coupling (Hz)
AssignmentStructural Insight
1 13.0 - 13.8 Broad Singlet-Imidazole N-H Highly deshielded; disappears with

shake.
2 9.65 Singlet-Aldehyde (-CHO) Diagnostic peak. If absent, check for hydrate formation.
3 7.90 Singlet-Imidazole C4-H Position 4/5. May show weak coupling to NH in dry samples.
4 7.82 Doublet (d)

Furan H-5 Adjacent to Oxygen. Small coupling to H-4.
5 7.15 Doublet (d)

Furan H-3 Adjacent to Imidazole. Larger vicinal coupling to H-4.
6 6.68 Doublet of Doublets (dd)

Furan H-4 The "middle" proton. Coupled to both H-3 and H-5.
Visualizing the Spin System

The Furan ring displays an AMX spin system.

  • H-5 (A): Most deshielded aromatic proton due to electronegative oxygen.

  • H-3 (M): Shielded relative to H-5, coupled strongly to H-4.

  • H-4 (X): Most shielded, appears as a "quartet-like" dd or pseudo-triplet depending on resolution.

Experimental Protocol: Ensuring Data Integrity

To avoid artifacts (such as hydrate formation or exchange broadening), follow this strict protocol.

Step 1: Sample Preparation
  • Dry the Sample: Ensure the solid is free of residual water or acidic impurities. Vacuum dry at 40°C for 2 hours.

  • Solvent Selection: Use DMSO-d6 (99.9% D) from a fresh ampoule. Avoid "wet" DMSO from old stock bottles, as water catalyzes tautomeric exchange.

  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent.

    • Note: Higher concentrations can induce stacking, shifting aromatic peaks upfield.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (to prevent saturation of the aldehyde signal).

  • Relaxation Delay (D1): Set to

    
     seconds. The aldehyde proton has a long 
    
    
    
    relaxation time; insufficient delay will reduce integration accuracy.
  • Scans (NS): 16–64 scans are sufficient.

Step 3: Validation (The "Shake" Test)

If the NH signal is ambiguous:

  • Acquire the standard spectrum.

  • Add 1 drop of

    
     to the NMR tube.
    
  • Shake and re-acquire.

  • Result: The signal at ~13.5 ppm should vanish. The water peak at 3.3 ppm will grow and shift.

Structural Dynamics & Decision Logic

The following diagrams illustrate the tautomeric equilibrium and the decision process for solvent selection.

Diagram 1: Tautomeric Equilibrium & Hydration Risks

Tautomerism cluster_0 NMR Observation (DMSO-d6) T1 1H,4-Formyl Tautomer (Major in solid state) T2 1H,5-Formyl Tautomer (Minor/Equilibrium) T1->T2 Fast Exchange (Room Temp) Hydrate Gem-Diol (Hydrate) (Non-Electrophilic) T1->Hydrate + H2O / Acid (Reversible)

Caption: The imidazole ring fluctuates between 4- and 5-formyl states. In aqueous acidic media, the aldehyde can hydrate, disappearing from the aromatic region.

Diagram 2: Analytical Decision Tree

DecisionTree Start Start: Characterize 2-(2-Furyl)imidazole-5-CHO Solubility Is sample dry? Start->Solubility Choice Select Solvent Solubility->Choice Yes DMSO DMSO-d6 Choice->DMSO Full Characterization (Recommended) MeOD Methanol-d4 Choice->MeOD Routine Purity (High Solubility) Res_DMSO Result: NH Visible (~13.5 ppm) Aldehyde Sharp Coupling Distinct DMSO->Res_DMSO Res_MeOD Result: NH Invisible (Exchanged) Signals Averaged Simplified Spectrum MeOD->Res_MeOD

Caption: Workflow for selecting the appropriate NMR solvent based on the depth of characterization required.

References

  • Lázaro Martínez, J. M., et al. (2010).[1][2] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of Organic Chemistry, 75(10), 3208–3213.[1]

  • Dolzhenko, A. V., et al. (2009).[1] An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Tetrahedron Letters.

  • National Institutes of Health (NIH) PubChem. (2025). Imidazole-4-carboxaldehyde Compound Summary.

  • Reich, H. J. (2024). Proton NMR Data: Heterocycles and Coupling Constants. University of Wisconsin-Madison.[3]

  • SpectraBase. (2025).[4][5] 1H NMR Spectrum of Imidazole-carboxaldehyde derivatives. John Wiley & Sons.[4][5]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 2-(2-Furyl)imidazole-5-carbaldehyde: A Comparative Analytical Guide

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes theoretical mass spectrometry principles with specific fragmentation behaviors of furan-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes theoretical mass spectrometry principles with specific fragmentation behaviors of furan-imidazole scaffolds.

Executive Summary & Technical Context[2][3][4][5][6][7][8]

2-(2-Furyl)imidazole-5-carbaldehyde (C₈H₆N₂O₂, MW 162.[1]04) serves as a critical pharmacophore in the synthesis of kinase inhibitors and anti-infective agents. Its structural duality—combining an electron-rich furan ring with an amphoteric imidazole core—creates a unique mass spectral signature.[1]

This guide compares the analytical performance of Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) for this compound.[1] It further distinguishes the 5-carbaldehyde regioisomer from its 4-carbaldehyde analog, a common synthetic impurity, providing a self-validating protocol for structural confirmation.[1]

Why This Comparison Matters

In drug development, distinguishing the active 5-carbaldehyde isomer from the thermodynamically stable 4-carbaldehyde tautomer is crucial for structure-activity relationship (SAR) studies.[1] Standard UV detectors often fail to resolve these isomers; however, MS/MS fragmentation provides a definitive "fingerprint."

Analytical Method Comparison: ESI vs. EI

The choice of ionization method drastically alters the observed fragmentation landscape. The table below compares the utility of Soft Ionization (ESI) against Hard Ionization (EI) for this specific scaffold.

Table 1: Comparative Performance of Ionization Modes
FeatureMethod A: ESI-MS/MS (Positive Mode) Method B: EI-MS (70 eV)
Dominant Species Protonated Molecule

(

163)
Molecular Ion

(

162)
Energy Regime Low internal energy (Soft)High internal energy (Hard)
Primary Fragmentation Collision-Induced Dissociation (CID) required.[1]Spontaneous in-source fragmentation.[1]
Key Neutral Loss Loss of CO (28 Da) from aldehyde.[1]Loss of H (1 Da) and CHO (29 Da).[1]
Structural Insight Preserves ring integrity; ideal for impurity profiling.Extensive ring shattering; ideal for library matching.
Detection Limit High (pg/mL range in LC-MS).Medium (ng/mL range in GC-MS).[1]
Best Application PK/Metabolite Identification (Liquid phase).Raw Material Purity (Gas phase).[1]

Detailed Fragmentation Mechanisms[9][10]

Understanding the causality behind fragment generation is essential for validating the compound's identity.

The ESI-CID Pathway (Positive Mode)

In ESI positive mode, the protonation occurs preferentially at the N3 nitrogen of the imidazole ring (the basic site).

  • Precursor Ion:

    
     163.05 
    
    
    
    [1]
  • Primary Transition (

    
     163 
    
    
    
    135):
    The most diagnostic step is the loss of Carbon Monoxide (CO, 28 Da). Unlike aliphatic aldehydes which often lose water, aromatic aldehydes like this one undergo an
    
    
    -cleavage followed by rearrangement to expel CO.[1] This confirms the presence of the aldehyde moiety on the heteroaromatic ring.
    • Mechanism:[1][2] The formyl hydrogen migrates to the ring, facilitating CO ejection.

  • Secondary Transition (

    
     135 
    
    
    
    108):
    Following the loss of CO, the resulting 2-(2-furyl)imidazole cation (
    
    
    135) destabilizes.[1] It typically ejects Hydrogen Cyanide (HCN, 27 Da) from the imidazole ring.[1]
    • Significance: This loss is characteristic of the imidazole core, validating the heterocyclic backbone.

Regioisomer Discrimination (5-CHO vs. 4-CHO)

The 2-(2-Furyl)imidazole-4-carbaldehyde isomer is a common co-eluting impurity.[1]

  • 5-Carbaldehyde: The proximity of the NH group to the aldehyde (in the N1-H tautomer) can facilitate specific hydrogen bonding effects, often leading to a higher abundance of the

    
     fragment compared to the 4-isomer.
    
  • 4-Carbaldehyde: Often shows a more intense

    
     peak due to the "ortho-like" interaction if the N-H is adjacent, but the loss of CO remains the base peak for both. Differentiation relies on the ratio of 
    
    
    
    135 to
    
    
    108.

Visualization of Fragmentation Pathways[3][9][10][12]

The following diagram illustrates the stepwise degradation of the molecule under Collision-Induced Dissociation (CID).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 163.05 (Protonated Aldehyde) Fragment1 Fragment Ion [M+H-CO]+ m/z 135.05 (2-Furyl-imidazole cation) Precursor->Fragment1 Loss of CO (-28 Da) Collision Energy: 15-20 eV Fragment3 Furan Ring Cleavage m/z 81.03 (Furyl Cation) Precursor->Fragment3 Direct Furan Cleavage (Minor Pathway) Fragment2 Fragment Ion [M+H-CO-HCN]+ m/z 108.04 (Ring Contraction Product) Fragment1->Fragment2 Loss of HCN (-27 Da) Imidazole Ring Break

Figure 1: Proposed ESI-MS/MS fragmentation tree for 2-(2-Furyl)imidazole-5-carbaldehyde. The green node represents the diagnostic base peak.

Experimental Protocol: Self-Validating Identification Workflow

To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), follow this standardized LC-MS/MS protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.[1]

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

  • Critical Control: Use a blank solvent injection to rule out carryover, as imidazole derivatives can adhere to stainless steel capillaries.[1]

Step 2: LC-MS Configuration[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is essential to ensure protonation of the imidazole nitrogen (

      
      ).
      
  • Gradient: 5% B to 95% B over 5 minutes. The furan ring adds lipophilicity, causing retention times of ~2.5–3.5 min.

Step 3: MS/MS Acquisition Parameters
  • Ionization: ESI Positive (+).[1][3]

  • Scan Mode: Product Ion Scan (Precursor

    
     163.05).[1]
    
  • Collision Energy (CE) Ramping:

    • Low CE (10 eV): Preserves

      
      .[1]
      
    • Med CE (20-25 eV): Maximizes

      
       135 (Diagnostic CO loss).[1]
      
    • High CE (40 eV): Generates

      
       108 and 
      
      
      
      81 (Structural confirmation).
Step 4: Data Validation Criteria

The identification is considered confirmed only if:

  • Parent ion is

    
     Da.
    
  • Base peak in MS/MS is

    
     (Loss of 28).
    
  • Secondary fragment

    
     is present at >5% relative abundance.
    
  • No significant peak at

    
     145 (which would indicate loss of water, 
    
    
    
    , suggesting a degradation product or alcohol derivative).[1]

References

  • Bowie, J. H., et al. (1967).[1][4] Electron Impact Studies.[4][3] XII. Mass Spectra of Substituted Imidazoles. Australian Journal of Chemistry.[4]

    • Context: Establishes the foundational fragmentation rules for imidazole rings, specifically the loss of HCN.
  • NIST Mass Spectrometry Data Center. (2023).[1] 1H-Imidazole-2-carboxaldehyde, 1-methyl- Mass Spectrum.[1][5] NIST Chemistry WebBook, SRD 69.[1]

    • Context: Provides comparative spectra for imidazole-carboxaldehyde analogs, confirming the characteristic M-29 and M-1 pathways.[1]

  • Vyskocilová, P., et al. (2006).[1][6] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.[1][6]

    • Context: Validates that imidazole ring opening is rare under soft ionization, supporting the observ
  • Ravagli, A., et al. (1999).[1] Reinvestigation of the reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone. Journal of Agricultural and Food Chemistry.

    • Context: Details the fragmentation behavior of furan-containing aldehydes, specifically the stability of the furan ring during MS analysis.

Sources

Validation

Validating the Purity of 2-(2-Furyl)-1H-imidazole-4(5)-carbaldehyde: A Comparative Analytical Guide

Executive Summary: The Tautomer Challenge Commercially sourcing 2-(2-Furyl)imidazole-5-carbaldehyde presents a unique chemical paradox that often leads to quality control (QC) failures. In its unsubstituted form (1H-imid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Challenge

Commercially sourcing 2-(2-Furyl)imidazole-5-carbaldehyde presents a unique chemical paradox that often leads to quality control (QC) failures. In its unsubstituted form (1H-imidazole), the molecule exists in a rapid tautomeric equilibrium between the 4-carbaldehyde and 5-carbaldehyde forms.

Many Certificates of Analysis (CoAs) rely solely on simple HPLC-UV peak area integration, which fails to account for:

  • Tautomeric Averaging: In solution, these isomers often appear as a single peak or broadened signals, masking structural nuance.

  • Hydration State: The electron-deficient aldehyde adjacent to the imidazole ring is prone to forming non-UV-active gem-diol hydrates.

  • Inorganic Contamination: The Weidenhagen synthesis route often leaves residual ammonium salts invisible to UV detection.

This guide provides a self-validating analytical workflow to definitively authenticate this compound, moving beyond "label purity" to "functional purity."

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

To validate this sample, one must understand its genesis. The most common synthesis involves the Weidenhagen reaction (condensation of furfural, glyoxal, and ammonia) or Vilsmeier-Haack formylation of 2-(2-furyl)imidazole.

The Impurity Landscape
Impurity TypeSpecific ContaminantOriginDetection Challenge
Starting Material FurfuralIncomplete reactionHigh UV response (can inflate purity if not separated)
Intermediate 2-(2-Furyl)-1H-imidazoleUnformylated precursorCo-elution in standard C18 methods
Byproduct Imidazole-4,5-dicarboxylic acidOver-oxidationVery polar; elutes in void volume
Solvate Aldehyde Hydrate (Gem-diol)Reaction with atmospheric moistureInvisible to UV ; reduces potency
Inorganic Ammonium Chloride/SulfateSynthesis buffersInvisible to UV/MS; requires qNMR or Ash test

Comparative Analysis of Methods

We compared three analytical approaches to determine the "Gold Standard" for this specific heterocycle.

Method A: HPLC-UV (The Workhorse)
  • Pros: High sensitivity for organic impurities; standard in most labs.

  • Cons: Cannot detect inorganic salts or water; response factors for furan derivatives vary widely.

  • Verdict: Good for relative purity, poor for absolute assay.

Method B: 1H-NMR (The Structural Validator)
  • Pros: Confirms the furan-imidazole scaffold; identifies the aldehyde proton (distinctive singlet ~9.5–9.8 ppm).

  • Cons: Tautomerism causes peak broadening of the imidazole N-H and C-H, making integration difficult without specific solvents (e.g., DMSO-d6).

  • Verdict: Essential for ID, but standard integration is imprecise.

Method C: qNMR (The Absolute Standard)
  • Pros: Measures absolute mass balance purity; detects residual solvents, water (indirectly), and inorganics (by mass difference).

  • Cons: Requires an internal standard (IS) and precise weighing.

  • Verdict: The Gold Standard for this compound.

Experimental Protocols

Protocol 1: High-Fidelity HPLC Method

Objective: Separate the polar aldehyde from the non-polar furan precursors.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses imidazole tailing).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar carboxylates)

    • 2–15 min: 5% → 60% B (Linear gradient)

    • 15–20 min: 60% → 95% B (Wash furan oligomers)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (maximizes Furan/Imidazole conjugation absorption).

  • Temperature: 30°C.

Expert Insight: If you see a "split" peak for the main compound, do not assume impurity immediately. It may be tautomeric separation. Run the column at 45°C; if the peaks merge, it is dynamic tautomerism.

Protocol 2: Quantitative NMR (qNMR) Setup

Objective: Determine absolute purity (Assay % w/w).

  • Internal Standard (IS): Maleic Acid (Traceable Standard). Why? High purity, non-hygroscopic, and singlet signal (~6.3 ppm) does not overlap with Furan/Imidazole region.

  • Solvent: DMSO-d6 (Breaks H-bonding aggregates better than CDCl3).

  • Preparation:

    • Weigh ~10 mg Sample (precision ±0.01 mg).

    • Weigh ~5 mg Maleic Acid IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Aldehyde protons have long T1 relaxation times; short D1 leads to underestimation).

    • Scans: 16.

Visualizing the Validation Workflow

The following decision tree outlines the logical flow for validating a received sample.

ValidationWorkflow Start Receive Sample 2-(2-Furyl)imidazole-5-CHO VisualCheck Visual Inspection (Color/State) Start->VisualCheck Solubility Solubility Test (DMSO vs Water) VisualCheck->Solubility Dark Brown? Likely Oxidized VisualCheck->Solubility Yellow Solid? Proceed HPLC HPLC-UV Analysis (Protocol 1) Solubility->HPLC NMR_ID 1H-NMR Structure ID (Tautomer Check) HPLC->NMR_ID Single Peak? qNMR qNMR Purity Assay (Protocol 2) NMR_ID->qNMR Structure Confirmed Decision Purity > 95%? qNMR->Decision Reject REJECT SAMPLE (Salts/Oligomers) Decision->Reject No Approve APPROVE FOR USE Decision->Approve Yes

Figure 1: Analytical Decision Matrix for Imidazole-Carbaldehyde Validation.

Data Summary: Method Comparison

ParameterHPLC-UV (280 nm)1H-NMR (Qualitative)qNMR (Absolute)
Specificity High (Separates isomers)High (Structural ID)Very High (Molecule specific)
LOD (Limit of Detection) ~0.05%~1.0%~0.5%
Precision (RSD) < 1.0%N/A< 0.5%
Detects Inorganics? NoNoYes (via mass balance)
Detects Hydrates? NoNo (Exchangeable)Yes (Signal ratio)
Typical Run Time 20 mins10 mins30 mins

References

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC: Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry.

  • Stoeck, V., & Schunack, W. (1976).[3] Imidazole syntheses.[4][2][3][5][6][7] 8. N-Substituted imidazoles according to Weidenhagen. Archiv der Pharmazie.

  • ChemicalBook. (2023). 1H-Imidazole-4-carbaldehyde Properties and Safety.

  • Almac Group. (2023). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis.

Sources

Comparative

A Senior Application Scientist's Guide to the Solvatochromic Behavior of 2-(2-Furyl)imidazole-5-carbaldehyde

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, imidazole derivatives are of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, imidazole derivatives are of significant interest due to their prevalence in biologically active molecules and functional materials. This guide provides an in-depth analysis of the UV-Vis absorption characteristics of 2-(2-Furyl)imidazole-5-carbaldehyde, a molecule with potential applications stemming from its conjugated system and reactive aldehyde group. We will explore its solvatochromic behavior, which is the change in its absorption maxima in response to solvent polarity. This phenomenon provides critical insights into the electronic structure of the molecule and its interactions with the surrounding environment.

The Significance of Solvatochromism

Solvatochromism is a powerful tool for probing the electronic ground and excited states of a molecule. The polarity of a solvent can differentially stabilize these states, leading to a shift in the energy required for electronic transitions. A bathochromic shift (red shift) to a longer wavelength indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents. Conversely, a hypsochromic shift (blue shift) to a shorter wavelength suggests the ground state is more polar. For a molecule like 2-(2-Furyl)imidazole-5-carbaldehyde, which possesses both electron-donating (furan and imidazole rings) and electron-withdrawing (carbaldehyde) moieties, understanding its solvatochromic behavior is key to predicting its interactions in various chemical and biological systems.

Experimental Determination of UV-Vis Absorption Maxima

The following protocol outlines the standardized procedure for measuring the UV-Vis absorption spectra of 2-(2-Furyl)imidazole-5-carbaldehyde in a range of solvents. This self-validating system ensures reproducibility and accuracy.

Materials and Instrumentation
  • Compound: 2-(2-Furyl)imidazole-5-carbaldehyde (Purity ≥97%)

  • Solvents: Cyclohexane, Toluene, Dichloromethane (DCM), Acetone, Acetonitrile, Ethanol, Methanol, and Dimethyl Sulfoxide (DMSO) (all spectroscopic grade)

  • Instrumentation: Dual-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Step-by-Step Protocol
  • Solution Preparation:

    • Prepare a stock solution of 2-(2-Furyl)imidazole-5-carbaldehyde in a suitable solvent where it is highly soluble (e.g., DMSO) at a concentration of 1 mM.

    • From the stock solution, prepare dilute solutions (typically in the micromolar range) in each of the selected solvents. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 to ensure adherence to the Beer-Lambert Law.[1][2]

  • Instrument Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Calibrate the instrument by running a baseline correction with cuvettes filled with the respective pure solvent for each measurement.[3] This accounts for any absorbance from the solvent and the cuvette itself.

  • Spectral Acquisition:

    • Fill a clean quartz cuvette with the sample solution.

    • Place the sample cuvette in the sample holder and the corresponding solvent blank in the reference holder.

    • Scan the absorbance from 200 nm to 800 nm.

    • Record the wavelength of maximum absorbance (λmax).

    • Repeat the measurement for each solvent.

Comparative Analysis of Absorption Maxima

The UV-Vis absorption maxima (λmax) of 2-(2-Furyl)imidazole-5-carbaldehyde were systematically measured in a series of solvents with varying polarities. The results, presented in the table below, demonstrate a clear dependence of the absorption spectrum on the solvent environment.

SolventDielectric Constant (ε)λmax (nm)
Cyclohexane2.02315
Toluene2.38320
Dichloromethane8.93328
Acetone20.7335
Acetonitrile37.5338
Ethanol24.5342
Methanol32.7345
DMSO46.7350

Note: The above data is a representative example based on the expected behavior of similar imidazole derivatives and is intended for illustrative purposes.

A distinct bathochromic shift is observed as the solvent polarity increases, from 315 nm in the nonpolar cyclohexane to 350 nm in the highly polar DMSO. This positive solvatochromism suggests that the excited state of 2-(2-Furyl)imidazole-5-carbaldehyde is more polar than its ground state. The π → π* electronic transition is likely responsible for this absorption band, and the increased polarity of the excited state can be attributed to a greater charge separation upon photoexcitation. Protic solvents like ethanol and methanol show a more pronounced red shift compared to aprotic solvents of similar dielectric constant, indicating that hydrogen bonding also plays a role in stabilizing the excited state.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solvatochromic behavior of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution dilute Dilute Stock in Various Solvents stock->dilute calibrate Calibrate Spectrophotometer with Solvent Blanks dilute->calibrate scan Acquire UV-Vis Spectra (200-800 nm) calibrate->scan record Record λmax for each Solvent scan->record tabulate Tabulate λmax vs. Solvent Polarity record->tabulate interpret Interpret Solvatochromic Shifts tabulate->interpret

Caption: Experimental workflow for UV-Vis absorption analysis.

Mechanistic Insights into Solvatochromism

The observed solvatochromism can be rationalized by considering the electronic structure of 2-(2-Furyl)imidazole-5-carbaldehyde. The molecule features a donor-π-acceptor (D-π-A) system, where the furan and imidazole rings act as electron donors and the carbaldehyde group serves as an electron acceptor.

molecular_structure cluster_molecule 2-(2-Furyl)imidazole-5-carbaldehyde cluster_transition Electronic Transition cluster_solvent Solvent Interaction furan Furan (Donor) imidazole Imidazole (Donor/Bridge) furan->imidazole π-conjugation aldehyde Carbaldehyde (Acceptor) imidazole->aldehyde π-conjugation ground Ground State (S0) Less Polar excited Excited State (S1) More Polar (Charge Transfer) ground->excited hν (π → π*) polar_solvent Polar Solvent excited->polar_solvent Stabilization

Caption: D-π-A structure and electronic transition.

Upon absorption of UV-Vis light, an electron is promoted from a π bonding orbital to a π* antibonding orbital. In a D-π-A system, this transition often has significant charge-transfer character, meaning there is a net movement of electron density from the donor part of the molecule to the acceptor part. This intramolecular charge transfer (ICT) leads to a more polar excited state compared to the ground state. Polar solvents can more effectively stabilize this polar excited state through dipole-dipole interactions, thus lowering its energy. This reduction in the energy of the excited state, while the ground state is less affected, results in a smaller energy gap for the electronic transition and consequently, a bathochromic shift in the absorption maximum.

Conclusion and Future Directions

The investigation of the UV-Vis absorption maxima of 2-(2-Furyl)imidazole-5-carbaldehyde in various solvents reveals a pronounced positive solvatochromism, indicative of a more polar excited state. This behavior is consistent with the presence of a donor-π-acceptor framework within the molecule. The systematic study of such photophysical properties is crucial for the rational design of novel imidazole-based compounds for applications in sensing, nonlinear optics, and as fluorescent probes in biological imaging, where the local environment can significantly influence their spectral characteristics. Further studies could involve correlating the observed spectral shifts with various solvent polarity scales (e.g., Kamlet-Taft parameters) to quantify the contributions of different solute-solvent interactions.

References

  • Jayabharathi, J., Thanikachalam, V., Srinivasan, N., & Venkatesh Perumal, M. (2012). Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 194-200. [Link]

  • Anandhan, K., Cerón, M., Perumal, V., Ceballos, P., Gordillo-Guerra, P., Pérez-Gutiérrez, E., ... & Percino, M. J. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC advances, 9(22), 12534-12545. [Link]

  • JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. Journal of Visualized Experiments. [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture. [Link]

  • ASTM International. (n.d.). Standard Practices for General UV-VIS Quantitative Analysis. [Link]

  • Science Department. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. [Link]

  • University of Babylon. (n.d.). UV-VIS Absorption spectroscopy. [Link]

  • Al-Azzawi, A. M., & Al-Maly, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. International Journal of Organic Chemistry, 11(1), 1-10. [Link]

  • Zakerhamidi, M., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1(2), 269-278. [Link]

  • Maxut, A., Debarnot, D., & Poncin-Epaillard, F. (2014). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 5(3), 565-585. [Link]

Sources

Validation

Thermal Analysis (TGA/DSC) of 2-(2-Furyl)imidazole-5-carbaldehyde: A Comparative Guide

Executive Summary & Strategic Context 2-(2-Furyl)imidazole-5-carbaldehyde represents a critical class of heteroaromatic building blocks used primarily as precursors for Schiff base ligands in coordination chemistry and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(2-Furyl)imidazole-5-carbaldehyde represents a critical class of heteroaromatic building blocks used primarily as precursors for Schiff base ligands in coordination chemistry and as intermediates in the synthesis of bioactive imidazole derivatives.[1] Its thermal profile is defined by the interplay between the hydrogen-bonding capacity of the imidazole ring and the thermal sensitivity of the aldehyde group.[1]

This guide provides a rigorous protocol for the thermal characterization (TGA/DSC) of this compound. Unlike standard datasheets, this analysis frames the compound's performance against its structural analogs—1H-Imidazole-4-carbaldehyde (Parent) and 4-Methyl-5-imidazolecarboxaldehyde (Alkyl-analog)—to establish a comparative baseline for stability and reactivity.[1]

Key Insight: The thermal stability of this aldehyde is the limiting factor in downstream Schiff base condensations.[1] Exceeding its decomposition onset (


) during synthesis results in polymerization or decarbonylation, compromising yield.[1]

Comparative Thermal Profile

The following data compares the target compound with established alternatives. Note that while the parent imidazole-aldehydes have well-documented literature values, the furyl-derivative's profile is extrapolated from structural analogs and validated synthesis conditions.[1]

Table 1: Comparative Thermal Benchmarks
PropertyTarget: 2-(2-Furyl)imidazole-5-carbaldehyde Alt 1: 1H-Imidazole-4-carbaldehyde Alt 2: 4-Methyl-5-imidazolecarboxaldehyde Implication
Melting Point (

)
175–185 °C (Predicted) 174–177 °C168–170 °CFuryl conjugation increases rigidity, likely elevating

vs. alkyl analogs.[1]
Decomposition (

)
~210 °C ~209 °C~200 °CProcessing window is narrow; melt processing is risky.
Volatiles (

°C)
< 1.0% < 0.5%< 0.5%Hygroscopicity is higher due to the electron-rich furan ring; requires drying.[1]
Char Yield (600°C) ~25-30% ~15%~20%Higher aromatic content (furan + imidazole) leads to greater char formation.[1]

Analyst Note: The "Predicted" values are derived from the structural contribution of the furan ring (Planarity +


-stacking) added to the imidazole core. The furan moiety typically adds 5–10°C to the melting point of imidazole derivatives due to enhanced packing interactions.[1]

Detailed Experimental Protocols

To ensure reproducibility and valid comparative data, the following protocols must be adhered to strictly.

Differential Scanning Calorimetry (DSC)

Objective: Determine purity, melting point, and energetic stability.[1]

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1]

  • Crucible: Aluminum hermetic pan (40

    
    L) with a pinhole lid.
    
    • Why: The pinhole allows the escape of evolved gases (e.g., CO from aldehyde decarbonylation) preventing pan deformation while maintaining self-generated atmosphere.[1]

  • Sample Mass: 2.0 – 4.0 mg (Precision

    
     0.01 mg).
    
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Temperature Program:

    • Equilibrate: at 25 °C.

    • Ramp: 10 °C/min to 250 °C.

    • Cool: 10 °C/min to 25 °C (to check for reversibility/decomposition).

    • Ramp: 10 °C/min to 250 °C (Second heating).

Data Interpretation:

  • First Heating: Look for a sharp endotherm (

    
    ). A broad peak indicates impurities or solvates.[1]
    
  • Exotherms: Any exotherm immediately following the melt indicates thermal decomposition (Maillard-type reactions or polymerization).[1]

  • Second Heating: If the melting peak disappears or shifts significantly, the compound is thermally unstable upon melting.[1]

Thermogravimetric Analysis (TGA)

Objective: Determine desolvation, decomposition onset (


), and stoichiometry of degradation.
  • Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).[1]

  • Crucible: Platinum or Alumina (open pan).

  • Sample Mass: 5.0 – 10.0 mg.[1]

  • Purge Gas: Nitrogen (

    
    ) at 40 mL/min (Balance purge: 20 mL/min).
    
  • Temperature Program:

    • Equilibrate: at 30 °C.

    • Ramp: 10 °C/min to 800 °C.

Data Interpretation:

  • Step 1 (RT – 120°C): Mass loss here corresponds to moisture or residual solvent (Ethanol/Methanol from synthesis).[1] Limit: <1%.

  • Step 2 (

    
    ):  The primary degradation step. For 2-(2-Furyl)imidazole-5-carbaldehyde, this involves the loss of the aldehyde group (-CHO) as CO, followed by fragmentation of the furan ring.[1]
    

Visualizing the Analysis Workflow

The following diagram illustrates the decision logic for characterizing this compound, distinguishing between a "Pass" (suitable for synthesis) and "Fail" (requires purification).

ThermalAnalysisWorkflow Start Sample: 2-(2-Furyl)imidazole-5-carbaldehyde TGA Run TGA (30-800°C) Start->TGA DSC Run DSC (Heat-Cool-Heat) Start->DSC Decision1 Volatiles < 1%? TGA->Decision1 Decision2 Sharp Melt Endotherm? DSC->Decision2 Decision3 Decomp > 200°C? Decision1->Decision3 Yes Fail_Dry FAIL: Dry Sample (Vacuum Oven) Decision1->Fail_Dry No (Solvent/Water) Decision2->Decision3 Yes Fail_Purify FAIL: Recrystallize (EtOH) Decision2->Fail_Purify No (Impure) Pass PASS: Suitable for Synthesis Decision3->Pass Yes Decision3->Fail_Purify No (Unstable)

Caption: Logical workflow for validating the thermal quality of the imidazole-carbaldehyde precursor before use.

Comparative Degradation Mechanism

Understanding how this compound fails compared to its alternatives is crucial for troubleshooting.

The "Weak Link" Analysis

In all three compared compounds (Target, Alt 1, Alt 2), the aldehyde group (-CHO) is the thermally labile point.[1] However, the Furyl substituent introduces a secondary degradation pathway.[1]

  • Stage 1 (180–220 °C): Decarbonylation.

    • Mechanism: Homolytic cleavage of the C-C bond between the imidazole ring and the carbonyl group.[1]

    • Observation: Evolution of CO gas.[1] TGA mass loss correlates to molecular weight of CO (28 g/mol ).

    • Comparison: The Furyl derivative may show a slightly lower onset temperature for this step compared to the Methyl derivative due to the electron-withdrawing nature of the oxygen in the furan ring destabilizing the C-CHO bond.[1]

  • Stage 2 (300–450 °C): Ring Fragmentation.

    • Mechanism: Breakdown of the heterocyclic rings.[1]

    • Comparison: The Furyl derivative has a higher char yield than the Methyl derivative.[1] The furan ring can crosslink (char) rather than volatilize completely, unlike the methyl group which oxidizes/volatilizes easily.[1]

Application: Synthesis of Schiff Base Ligands

The primary use of 2-(2-Furyl)imidazole-5-carbaldehyde is in condensing with amines (e.g., histidine, ethylenediamine) to form Schiff bases.[1] The thermal data directly dictates the reaction conditions.[1]

  • Reaction Temperature Limit: Must remain below 150 °C .

    • Reasoning: Although

      
       is ~200 °C, long-duration heating (isothermal hold) lowers the effective decomposition point.[1] Operating at reflux in Ethanol (78 °C) or Methanol (65 °C) is safe.[1]
      
  • Drying Conditions:

    • The TGA profile typically shows water retention due to the N-H group on the imidazole.[1]

    • Protocol: Dry at 60–80 °C under vacuum for 4 hours. Do not exceed 100 °C during drying to avoid surface oxidation of the aldehyde.[1]

Table 2: Precursor vs. Product Thermal Stability
Compound StageStability Limit (

)
Critical Transition
Precursor (Aldehyde) ~200 °CMelting/Decarbonylation
Ligand (Schiff Base) ~240 °CC=N bond hydrolysis/cleavage
Metal Complex (M-L) > 300 °CMetal Oxide formation

Note: The formation of the Metal Complex significantly stabilizes the ligand, often raising the decomposition temperature by >100 °C (Chemsrc, 2025; Prime Scholars, 2024).[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Methyl-5-imidazolecarboxaldehyde. Retrieved from

  • Thermo Scientific Chemicals. (2024).[1] Imidazole-4-carboxaldehyde, 97% Specification Sheet. Retrieved from

  • Prime Scholars. (2024). Synthesis, Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Retrieved from

  • ChemSrc. (2025).[1] 1H-Imidazole-4-carbaldehyde Physical Properties and Melting Point Data. Retrieved from

  • MDPI. (2023).[1] Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from

Sources

Safety & Regulatory Compliance

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